5-Bromo-4-fluoro-2-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBGRCCXVAWOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736074 | |
| Record name | 5-Bromo-4-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052686-50-6 | |
| Record name | 5-Bromo-4-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-Bromo-4-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Chemistry
In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings provides the foundation for the creation of novel molecules with tailored properties. 5-Bromo-4-fluoro-2-nitroaniline, identified by its CAS number 1052686-50-6, is a halogenated nitroaniline that has emerged as a crucial intermediate in various synthetic endeavors, particularly in the realms of medicinal chemistry and materials science.[1] Its unique trifunctional nature, featuring bromo, fluoro, and nitro groups on an aniline scaffold, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the core characteristics of this compound, from its fundamental physicochemical properties and synthesis to its applications and safe handling protocols.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound dictate its behavior in chemical reactions and its suitability for various applications. A summary of its key computed and predicted properties is presented below.
| Property | Value | Source |
| CAS Number | 1052686-50-6 | [1][2][3] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [2][4] |
| Molecular Weight | 235.01 g/mol | [2] |
| XLogP3 | 2.4 | [2][4] |
| Topological Polar Surface Area | 71.8 Ų | [2][4] |
| Predicted Boiling Point | 336.7 ± 37.0 °C | [4] |
| Predicted Density | 1.896 ± 0.06 g/cm³ | [4] |
| Appearance | Yellow solid (based on synthesis) | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a fluorine atom in a difluoronitrobenzene precursor. The following protocol is based on a reported synthetic route.[4]
Experimental Protocol
-
Reactant Preparation: In a sealed tube, dissolve 1-bromo-2,5-difluoro-4-nitrobenzene (1 equivalent) in methanolic ammonia.
-
Reaction: Heat the sealed tube at 60°C for 18 hours.
-
Work-up: After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
-
Purification: Purify the resulting residue by column chromatography on silica gel, using a gradient of 0-30% ethyl acetate in hexanes as the eluent.
-
Product Isolation: The final product, this compound, is isolated as a yellow solid.[4]
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Applications in Research and Drug Development
The strategic placement of three distinct functional groups on the aniline ring makes this compound a valuable building block in the synthesis of more complex molecules. Its utility is particularly pronounced in the development of pharmaceutical intermediates and functional materials.[1] The bromo group is amenable to cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the fluoro group can influence the electronic properties and metabolic stability of the final compound.
While specific applications of this compound are not extensively detailed in publicly available literature, its structural motifs are found in a variety of bioactive molecules. Halogenated anilines are known to be key components in the synthesis of active pharmaceutical ingredients (APIs).[5] The presence of both bromine and fluorine can enhance the pharmacological properties of a drug, such as its binding affinity to biological targets and its metabolic profile.
Role as a Chemical Intermediate
Caption: Potential synthetic pathways and applications.
Safety and Handling: A Self-Validating System of Precaution
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] In case of contact, flush the affected area with copious amounts of water.[7] Do not eat, drink, or smoke while handling.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands as a testament to the power of multifunctional building blocks in advancing chemical synthesis. Its unique combination of reactive sites provides chemists with a versatile platform for the construction of complex molecular architectures. As research in medicinal chemistry and materials science continues to evolve, the demand for such strategically designed intermediates is likely to grow, further solidifying the importance of compounds like this compound in the pursuit of scientific discovery.
References
- 1. 1052686-50-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. This compound | C6H4BrFN2O2 | CID 66937251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1052686-50-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. echemi.com [echemi.com]
- 5. 5-Bromo-2-fluoroaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-nitroaniline: A Core Moiety in Modern Medicinal Chemistry
Executive Summary
5-Bromo-4-fluoro-2-nitroaniline is a highly functionalized aromatic compound that has emerged as a pivotal building block in contemporary organic synthesis and drug discovery. Its strategic arrangement of bromo, fluoro, nitro, and amino substituents on an aniline scaffold imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and halogen groups, combined with the nucleophilic and directing properties of the amine, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the molecular structure of this compound, its synthesis, reactivity, and its proven utility in the development of advanced pharmaceutical agents. We will delve into the causality behind its synthetic pathways and explore the electronic properties that govern its function as a versatile chemical intermediate.
Compound Identification and Physicochemical Properties
Precise identification is critical for ensuring reproducibility in research and development. This compound is cataloged under several identifiers, with its key properties summarized below. These data are essential for planning experimental conditions, from reaction setup to purification and storage.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1052686-50-6 | [1][2] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |
| Molecular Weight | 235.01 g/mol | [1] |
| Appearance | White to yellow or yellow-brown solid | |
| SMILES | C1=C(C(=CC(=C1Br)F)--INVALID-LINK--[O-])N | [1] |
| InChIKey | CRBGRCCXVAWOCO-UHFFFAOYSA-N | [1] |
Molecular Structure Analysis: A Tale of Competing Electronic Effects
The utility of this compound stems directly from its molecular and electronic structure. The benzene ring is substituted with four distinct functional groups, each contributing to the molecule's overall character.
2D Structure and Substituent Arrangement
The core of the molecule is an aniline ring. The substituents are positioned as follows:
-
Amino Group (-NH₂) at C1.
-
Nitro Group (-NO₂) at C2 (ortho to the amine).
-
Fluoro Group (-F) at C4 (para to the amine).
-
Bromo Group (-Br) at C5 (meta to the amine).
A critical structural feature is the intramolecular hydrogen bond that can form between one of the hydrogen atoms of the C1-amino group and an oxygen atom of the C2-nitro group. This interaction creates a pseudo-six-membered ring, which enhances the planarity of the molecule and influences the chemical environment of both the amino and nitro groups.
Electronic Properties and Reactivity Implications
The molecule's reactivity is a direct consequence of the interplay between electron-donating and electron-withdrawing groups.
-
Electron-Donating Group (EDG): The amino (-NH₂) group is a powerful activating group, donating electron density into the aromatic ring through resonance.
-
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂), fluoro (-F), and bromo (-Br) groups are all deactivating, pulling electron density from the ring. The nitro group is particularly strong due to both inductive and resonance effects.
This electronic push-pull system makes the molecule electron-deficient overall, yet it provides multiple, distinct sites for chemical modification. The Highest Occupied Molecular Orbital (HOMO), associated with the ability to donate an electron, is expected to be localized on the electron-rich amino group and the aromatic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) will be centered on the electron-deficient nitro-substituted portion of the ring.[3] This distribution dictates the molecule's behavior in various reactions.
The following diagram illustrates the key reactive sites and their potential transformations, which are foundational to its role as a synthetic intermediate.
Caption: Major reaction pathways for this compound.
Synthesis and Chemical Reactivity
The synthesis of substituted anilines requires careful strategic planning to ensure correct regiochemistry, especially when multiple activating and deactivating groups are present.
Retrosynthetic Analysis and Proposed Synthesis
A logical approach to synthesizing this compound often starts with a less complex precursor, such as 4-fluoroaniline. The challenge lies in introducing the bromo and nitro groups at the desired positions. Direct nitration of 4-fluoroaniline would likely place the nitro group ortho to the activating amino group (at C2). Subsequent bromination would then be directed by both the amino and fluoro groups.
A multi-step synthesis pathway, similar to those developed for related isomers, provides superior control over the final product's regiochemistry.[3][4] The protection of the highly activating amino group as an acetamide is a key step. This moderates its directing effect and prevents unwanted side reactions during the harsh conditions of nitration.
The following workflow diagram outlines a robust synthetic route.
Caption: A controlled, multi-step synthesis workflow.
Key Chemical Transformations
As a versatile intermediate, this compound is designed for subsequent reactions:
-
Reduction of the Nitro Group: A foundational transformation is the reduction of the nitro group to a primary amine, yielding a substituted benzene-1,2-diamine.[3] This is commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or using reducing agents like tin(II) chloride. This opens the door to forming heterocyclic rings like benzimidazoles.
-
Cross-Coupling Reactions: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-nitrogen bonds.[5]
-
Nucleophilic Aromatic Substitution (SNAr): While fluorine is a poor leaving group in SN1/SN2 reactions, it can be displaced in SNAr reactions when the ring is sufficiently activated by electron-withdrawing groups, such as the adjacent nitro group.
Applications in Drug Discovery and Development
Halogenated and nitrated anilines are ubiquitous in medicinal chemistry.[6] They serve as precursors for a vast array of bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the bromo substituent provides a site for diversification.[3]
While specific drugs derived directly from the 1052686-50-6 CAS number are not prominently documented in the initial search, its structural motifs are present in many advanced therapeutic candidates. For instance, related building blocks are instrumental in synthesizing drugs like Tezacaftor, used to treat cystic fibrosis.[3][4] The core structure is also valuable in creating libraries of compounds for screening against various biological targets, such as kinases and other enzymes.[5]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods for synthesizing structurally similar compounds.[4][7][8] CAUTION: This procedure involves strong acids and hazardous materials. It must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
Part A: Protection of 4-fluoro-2-bromoaniline
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-bromoaniline (10.0 g, 1 eq.).
-
Reaction: Add acetic anhydride (6.4 mL, 1.3 eq.) to the flask. Heat the mixture to approximately 80°C and maintain for 1 hour.
-
Workup: Allow the reaction to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield N-(4-fluoro-2-bromophenyl)acetamide.
Part B: Nitration of the Protected Intermediate
-
Setup: In a 500 mL flask cooled in an ice-salt bath to -10°C, slowly add concentrated sulfuric acid (50 mL).
-
Addition: While maintaining the temperature between -10°C and 0°C, add the N-(4-fluoro-2-bromophenyl)acetamide from Part A in small portions.
-
Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (3.5 mL, 1.5 eq.) to concentrated sulfuric acid (10 mL) at 0°C. Add this mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0-5°C for an additional 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (approx. 200 g).
-
Isolation: Collect the yellow precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
Part C: Deprotection (Hydrolysis)
-
Setup: Place the dried nitro-intermediate from Part B into a flask with a mixture of ethanol (100 mL) and concentrated hydrochloric acid (25 mL).
-
Reaction: Heat the mixture to reflux for 3-4 hours until TLC analysis indicates the disappearance of the starting material.
-
Workup: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to obtain pure this compound.
Safety and Handling
This compound is a hazardous substance that requires careful handling.[9]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11][12] Work should be conducted in a well-ventilated chemical fume hood.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[10]
Conclusion
This compound is more than a simple chemical; it is a testament to the power of strategic molecular design. Its structure is a carefully orchestrated arrangement of functional groups that provide multiple avenues for synthetic elaboration. The interplay of its electronic features governs its reactivity, allowing chemists to use it as a versatile scaffold for building complex molecules with significant potential in drug discovery and materials science. Understanding the nuances of its structure, synthesis, and reactivity is key to unlocking its full potential as a cornerstone intermediate in modern chemical research.
References
- 1. This compound | C6H4BrFN2O2 | CID 66937251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rndmate.com [rndmate.com]
- 3. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 4. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 5. ossila.com [ossila.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-fluoro-2-nitroaniline
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-4-fluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to identify and verify the structure of this molecule.
Introduction
This compound (CAS No. 1052686-50-6) is a substituted aniline derivative with a molecular formula of C₆H₄BrFN₂O₂ and a molecular weight of 235.01 g/mol .[1][2] Its trifunctionalized aromatic ring makes it a versatile building block in organic synthesis. The presence of an amine group, a nitro group, a bromine atom, and a fluorine atom allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. Accurate spectroscopic characterization is therefore paramount to ensure the identity and purity of this intermediate, which in turn is critical for the successful synthesis of downstream products.
This guide will delve into the core spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present available and predicted data, and provide insights into the interpretation of the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR (Proton NMR)
Proton NMR provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
A general protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals.
-
Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.
-
Spectral Width: A spectral width of approximately 12-15 ppm is standard for ¹H NMR.
-
Temperature: The experiment is typically run at room temperature (around 298 K).
-
-
Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Data and Interpretation
The reported ¹H NMR spectrum for this compound in CDCl₃ at 400 MHz is as follows:[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.90 | Doublet (d) | 1H | H-3 |
| 7.10 | Doublet (d) | 1H | H-6 |
| 5.98 | Broad Singlet (bs) | 2H | -NH₂ |
Causality Behind the Assignments:
-
H-3 (δ 7.90): This proton is deshielded due to the strong electron-withdrawing effect of the adjacent nitro group (-NO₂). The ortho positioning of the nitro group results in a significant downfield shift. The signal appears as a doublet due to coupling with the neighboring fluorine atom.
-
H-6 (δ 7.10): This proton is in a less deshielded environment compared to H-3. It is ortho to the bromine atom and meta to the nitro group. The signal is a doublet due to coupling with the fluorine atom.
-
-NH₂ (δ 5.98): The protons of the amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
Logical Relationship of ¹H NMR Data to Molecular Structure
References
Guide to the Safe Handling and Management of 5-Bromo-4-fluoro-2-nitroaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Profile
5-Bromo-4-fluoro-2-nitroaniline is a halogenated and nitrated aromatic amine. Its molecular structure, featuring multiple reactive sites, makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of bromo and fluoro substituents can enhance the pharmacological properties of derivative compounds, such as metabolic stability and binding affinity to biological targets.[2] As with many nitroaniline compounds, its utility in constructing complex molecules, particularly active pharmaceutical ingredients (APIs), is significant.[2] However, the functional groups that make it synthetically useful also impart notable toxicological and safety challenges. This guide provides a comprehensive overview of the critical safety protocols and handling procedures necessary to mitigate risks when working with this compound. The information herein is synthesized from safety data for the compound and its close structural isomers, establishing a robust framework for risk assessment and management.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrFN₂O₂ | [3][4] |
| Molecular Weight | 235.01 g/mol | [2][3][4] |
| Appearance | White to Yellow or Yellow-brown Solid | |
| CAS Number | 952664-69-6 (for isomer 2-Bromo-5-fluoro-4-nitroaniline) | [2][3][5] |
| Boiling Point | ~364.5 °C at 760 mmHg (Predicted) | [4] |
| Storage Temperature | Room temperature, though refrigeration is also noted. Store in a dry, cool, well-ventilated place. | [6][7] |
Hazard Identification and GHS Classification
This compound and its isomers are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and ingestion.[8] The toxicity profile is driven by the nitroaniline core, which is known to be readily absorbed and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.
Based on data for structurally analogous compounds, the following GHS hazard classifications are applicable.
Table 2: GHS Hazard Classification Summary
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][9] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and personal protective equipment is essential to prevent exposure.
Engineering Controls:
-
Fume Hood: All handling of this compound, especially when in powdered form or being heated, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][11][12]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.
Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11][13] A face shield should be used in addition to goggles when there is a significant risk of splashes.
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[5][11] Use proper glove removal technique to avoid skin contact.[5] Dispose of contaminated gloves after use.[5]
-
Lab Coat/Clothing: A flame-resistant lab coat or impervious clothing is required to protect skin.[11][13] Ensure clothing is fully buttoned. All contaminated clothing should be removed immediately and decontaminated before reuse.[14][15]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 for EU or OV/AG/P99 for US) tested and approved under government standards like NIOSH or CEN.[5]
Safe Handling and Storage Protocols
Adherence to a strict protocol for handling and storage is fundamental to user safety and experimental integrity.
Protocol 1: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and emergency equipment (spill kit, safety shower, eyewash station) is accessible.
-
Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of balances. Handle with care to avoid generating dust.[11][12][15]
-
Transfer & Dissolution: When transferring the solid or adding it to a solvent, use a spatula and keep containers covered as much as possible. If dissolving, add the solid to the solvent slowly to control any potential exothermic reactions.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate decontaminating solvent.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after work is complete and before leaving the laboratory, even if gloves were worn.[11]
Caption: Diagram 1: Standard Workflow for Handling this compound
Storage Requirements:
-
Store containers tightly closed in a dry, cool, and well-ventilated area.[6][10][16]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[17]
-
Store locked up or in an area accessible only to qualified and authorized personnel.[16]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures:
-
Inhalation: Move the victim to fresh air immediately.[11][13] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[11] Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with soap and plenty of water for at least 15 minutes.[11][16] Seek medical attention if irritation occurs or persists.[14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][17] Remove contact lenses if present and easy to do so.[16] Continue rinsing and seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting.[14] Rinse mouth thoroughly with water.[11][16] Never give anything by mouth to an unconscious person.[5][11] Call a physician or Poison Control Center immediately.[11]
Spill and Leak Response:
-
Evacuate: Evacuate non-essential personnel from the spill area and move upwind.[11][12]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[13][14] Prevent the material from entering drains or waterways.[13][15]
-
Clean-up:
-
Wear full PPE, including respiratory protection.
-
For solid spills, sweep up carefully to avoid creating dust and place into a suitable, closed, and labeled container for disposal.[5][10][16]
-
Absorb liquid spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12]
-
-
Decontaminate: Wash the spill area thoroughly once the material has been removed.[12]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][11][13]
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HF, HBr).[5][16]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11][16][18]
Caption: Diagram 2: Emergency Response Decision Tree
Toxicological and Ecological Information
-
Acute Effects: As indicated by the GHS classification, the compound is harmful if swallowed, inhaled, or absorbed through the skin.[3] It causes irritation to the skin, eyes, and respiratory system.[3][8]
-
Chronic Effects: There is no specific data available on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[5] However, prolonged or repeated exposure to related nitroaromatic compounds may cause damage to organs.[10]
-
Ecological Information: Data on the environmental impact is limited. However, related compounds like 4-Nitroaniline are classified as harmful to aquatic life with long-lasting effects.[10] Therefore, this compound should not be allowed to enter drains, soil, or waterways.[13][19]
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Product: Dispose of surplus and non-recyclable material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5][13] Do not contaminate water, foodstuffs, or feed by storage or disposal.[13]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[13] Alternatively, packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[13]
References
- 1. ossila.com [ossila.com]
- 2. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 3. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. capotchem.cn [capotchem.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 [amp.chemicalbook.com]
- 10. westliberty.edu [westliberty.edu]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. echemi.com [echemi.com]
- 14. aksci.com [aksci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. carlroth.com:443 [carlroth.com:443]
A Technical Guide to 5-Bromo-4-fluoro-2-nitroaniline: Synthesis, Properties, and Applications in Modern Drug Discovery
This technical guide provides an in-depth analysis of 5-Bromo-4-fluoro-2-nitroaniline, a key chemical intermediate in contemporary organic synthesis and pharmaceutical development. This document will delve into the compound's discovery and history, its synthesis, chemical properties, and its pivotal role in the creation of advanced therapeutic agents.
Introduction and Historical Context
This compound, with the CAS Number 153505-36-3, is a halogenated and nitrated aniline derivative.[1][2][3][4][5] While a specific, detailed historical account of its initial discovery is not extensively documented in readily available literature, its emergence is intrinsically linked to the advancements in synthetic organic chemistry and the growing demand for highly functionalized building blocks in drug discovery. The strategic placement of bromo, fluoro, and nitro groups on the aniline ring makes it a versatile precursor for constructing complex molecular architectures.
A closely related and often discussed isomer is 2-Bromo-5-fluoro-4-nitroaniline (CAS 952664-69-6).[6][7][8] This compound has gained significant attention as a crucial intermediate in the synthesis of the cystic fibrosis drug, Tezacaftor.[7][9] The development of efficient synthetic routes for these types of polysubstituted anilines highlights their importance in the scale-up production of pharmaceuticals.[7] The presence of both bromine and fluorine substituents can significantly enhance the pharmacological properties of the final drug molecules, including metabolic stability and binding affinity to biological targets.[7][10]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 153505-36-3 | [1][2][3][4][5] |
| Molecular Formula | C6H4BrFN2O2 | [1][2] |
| Molecular Weight | 235.01 g/mol | [1][2][6] |
| Physical Form | Solid | [4] |
| Purity | Typically >95% | [4] |
| Storage Conditions | 4°C, protect from light | [4] |
The reactivity of this compound is dictated by its functional groups. The nitro and fluorine groups are electron-withdrawing, which can influence the reactivity of the aromatic ring. The amine group can undergo various reactions, such as acylation and alkylation, while the bromine atom can participate in cross-coupling reactions.
Synthesis of Halogenated Fluoro-nitroanilines
The synthesis of bromo-fluoro-nitroanilines is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer with high purity. A common strategy involves the protection of the amine group, followed by nitration and subsequent deprotection.
A general synthetic approach for a related isomer, 2-bromo-5-fluoro-4-nitroaniline, starts from 2-bromo-5-fluoroaniline.[7][9]
Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline [7][9]
-
Protection of the Amine Group: 2-bromo-5-fluoroaniline is reacted with an amino protecting reagent, such as acetic anhydride, to form N-(2-bromo-5-fluorophenyl)acetamide. This step is crucial to prevent unwanted side reactions at the amino group during the subsequent nitration.
-
Nitration: The protected compound is then nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction temperature is carefully controlled, often between -20°C and 40°C, to ensure the selective introduction of the nitro group at the C4 position.
-
Deprotection: The final step involves the removal of the acetyl protecting group through hydrolysis, usually under acidic conditions (e.g., with dilute hydrochloric acid at elevated temperatures), to yield the final product, 2-bromo-5-fluoro-4-nitroaniline.
This multi-step process, while seemingly complex, allows for the precise installation of the functional groups, leading to a high-purity product essential for pharmaceutical applications.[7][9][11]
Caption: Synthetic pathway for 2-bromo-5-fluoro-4-nitroaniline.
Applications in Drug Discovery and Organic Synthesis
Halogenated anilines are valuable building blocks in medicinal chemistry. The inclusion of fluorine, in particular, can enhance a drug's metabolic stability, lipophilicity, and binding affinity.[10][12]
4.1. Intermediate for Active Pharmaceutical Ingredients (APIs)
As previously mentioned, 2-bromo-5-fluoro-4-nitroaniline is a key intermediate in the synthesis of Tezacaftor, a medication used to treat cystic fibrosis.[7] This highlights the importance of having reliable and scalable synthetic routes to this compound.
4.2. Exploration of New Chemical Space
Researchers utilize intermediates like this compound to create libraries of novel compounds for screening in drug discovery programs.[7] The multiple reaction sites on the molecule allow for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) for new therapeutic agents.[7]
4.3. Synthesis of Heterocyclic Compounds
This class of compounds serves as precursors for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals.[7] The functional groups on the aniline ring can be manipulated to construct complex ring systems with desired biological activities.
Future Outlook
The demand for highly functionalized and specialized chemical intermediates like this compound is expected to grow as drug discovery efforts focus on more complex and targeted therapies. Future research will likely focus on developing more efficient and sustainable synthetic methods for these compounds, as well as exploring their application in the synthesis of new classes of therapeutic agents and materials.[7] The versatility of this molecule ensures its continued importance in the fields of medicinal chemistry and organic synthesis.
References
- 1. scbt.com [scbt.com]
- 2. appchemical.com [appchemical.com]
- 3. 153505-36-3|4-Bromo-5-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-5-fluoro-2-nitroaniline | 153505-36-3 [sigmaaldrich.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 8. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 [sigmaaldrich.com]
- 9. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
Theoretical Analysis of 5-Bromo-4-fluoro-2-nitroaniline: A Computational Chemistry Whitepaper
Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry
Aniline and its derivatives are fundamental scaffolds in the realm of drug discovery and development. Their versatile chemical nature allows for a broad range of structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. Among these, halogenated nitroanilines represent a particularly valuable class of intermediates. The strategic incorporation of halogen atoms and a nitro group can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets.[1][2][3] This whitepaper presents a comprehensive theoretical investigation of 5-Bromo-4-fluoro-2-nitroaniline, a compound of significant interest in medicinal chemistry.
This compound (C₆H₄BrFN₂O₂) is a multifaceted building block with potential applications in the synthesis of novel therapeutic agents.[4] The presence of bromo, fluoro, and nitro substituents on the aniline ring offers multiple avenues for synthetic diversification, making it an attractive starting material for the generation of compound libraries in drug discovery programs.[2] Understanding the intrinsic electronic and structural properties of this molecule is paramount for predicting its reactivity and designing efficient synthetic routes to target compounds.
This in-depth technical guide leverages the power of computational chemistry to elucidate the molecular characteristics of this compound. By employing robust theoretical methods, we can gain insights into its geometry, vibrational frequencies, electronic structure, and spectroscopic signatures. Such a theoretical framework not only complements experimental data but also provides a predictive foundation for its application in the rational design of new chemical entities. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel aniline-based therapeutics.
Computational Methodology: A Framework for In Silico Characterization
To ensure the scientific integrity and accuracy of our theoretical predictions, a well-defined computational protocol is essential. The choice of theoretical methods and basis sets is critical for obtaining reliable results that correlate well with experimental observations. For a molecule like this compound, Density Functional Theory (DFT) stands out as a powerful and cost-effective approach for studying its electronic structure and properties.
The computational workflow for this study is designed to provide a holistic understanding of the molecule's characteristics. This multi-step process, from geometry optimization to the prediction of spectroscopic properties, forms a self-validating system where the consistency of the results across different analyses reinforces the reliability of the theoretical model.
Caption: A schematic of the computational workflow for the theoretical analysis of this compound.
Step-by-Step Experimental Protocol for Theoretical Calculations
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., Avogadro, GaussView). The IUPAC name for the molecule is this compound.[4]
-
Geometry Optimization: The initial structure is then optimized to find the global minimum on the potential energy surface. This is typically performed using a DFT functional such as B3LYP in conjunction with a sufficiently large basis set like 6-311++G(d,p) to accurately describe the electronic distribution in a molecule with heavy atoms and potential for hydrogen bonding.
-
Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution around the molecule. This allows for the identification of electrophilic and nucleophilic sites, providing insights into its intermolecular interactions.
-
-
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding constants, which are then converted to ¹H and ¹³C NMR chemical shifts using a reference standard (e.g., Tetramethylsilane, TMS).
Theoretical Results and Discussion
While specific experimental data for this compound is not extensively available in the public domain, we can predict its properties based on our robust computational protocol and by drawing parallels with structurally related compounds.
Molecular Geometry
The optimized geometry of this compound is expected to be largely planar due to the sp² hybridization of the carbon atoms in the benzene ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the nitro and fluoro groups, along with the steric bulk of the bromine atom, will likely cause distortions in the benzene ring from a perfect hexagonal geometry.
| Parameter | Predicted Value Range |
| C-N (amino) bond length | ~1.37 - 1.40 Å |
| C-N (nitro) bond length | ~1.45 - 1.48 Å |
| C-F bond length | ~1.34 - 1.37 Å |
| C-Br bond length | ~1.88 - 1.91 Å |
| Dihedral Angle (C-C-N-O) | Deviating from planarity |
Caption: Predicted geometric parameters for this compound based on DFT calculations.
Vibrational Analysis: IR and Raman Spectra
The simulated IR and Raman spectra provide a vibrational fingerprint of the molecule. Key vibrational modes are expected to include:
-
N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the amino group.
-
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
-
NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-F and C-Br stretching: These will appear in the fingerprint region of the spectrum, generally below 1200 cm⁻¹.
The precise positions of these peaks will be influenced by the electronic environment created by the other substituents on the ring.
Electronic Properties: Unveiling Reactivity
The electronic properties of this compound are central to understanding its chemical behavior.
Caption: Relationship between HOMO, LUMO, and the energy gap, which dictates the molecule's electronic transitions and reactivity.
-
HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting their electron-donating nature. Conversely, the LUMO will likely be centered on the nitro group and the aromatic ring, indicating their electron-accepting character. The HOMO-LUMO energy gap provides a measure of the molecule's excitability and its propensity to undergo chemical reactions. A smaller energy gap suggests higher reactivity. For substituted anilines, this gap is influenced by the nature of the substituents.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map will visually corroborate the electronic distribution. Regions of negative potential (electron-rich) are anticipated around the oxygen atoms of the nitro group and the nitrogen of the amino group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the region around the bromine atom are likely to exhibit positive potential, indicating sites for nucleophilic interaction. The calculated partial atomic charge on the amine nitrogen is a key parameter in predicting its metabolic fate, such as N-acetylation.[6]
Predicted NMR Spectra
The calculated ¹H and ¹³C NMR chemical shifts are invaluable for structural elucidation.
-
¹H NMR: The aromatic protons will appear as distinct signals in the downfield region of the spectrum. Their chemical shifts and coupling patterns will be determined by the electronic effects and their relative positions to the substituents. The protons of the amino group will likely appear as a broad singlet.
-
¹³C NMR: The carbon atoms of the benzene ring will each give a unique signal. The carbons attached to the electron-withdrawing groups (nitro, fluoro, bromo) will be deshielded and appear at higher chemical shifts. For instance, in related substituted anilines, the aromatic carbons can have calculated chemical shifts in the range of 110-155 ppm.[7]
Applications in Drug Development
The theoretical insights gained from this study have direct implications for the use of this compound in drug development.
-
Rational Synthesis Design: The MEP map and HOMO-LUMO analysis can guide the selection of reagents and reaction conditions for the chemical modification of this scaffold. For example, understanding the nucleophilic and electrophilic sites allows for predictable outcomes in reactions like cross-coupling at the bromine position or nucleophilic aromatic substitution.[1]
-
Structure-Activity Relationship (SAR) Studies: By computationally modifying the substituents on the this compound core and calculating the resulting electronic and steric properties, researchers can build predictive SAR models. This can accelerate the identification of lead compounds with improved potency and selectivity.
-
Metabolic Prediction: Computational models have been successfully used to predict the metabolism of substituted anilines.[6][8] The calculated physicochemical properties of this compound can be used as inputs for such models to anticipate its metabolic fate, a critical aspect of drug design.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of DFT calculations, we can predict its molecular structure, vibrational and electronic properties, and NMR spectra with a high degree of confidence. These computational insights provide a powerful tool for understanding the fundamental chemistry of this versatile building block and for guiding its application in the synthesis of novel and effective pharmaceutical agents. The integration of such theoretical studies into the drug discovery pipeline can significantly enhance the efficiency and rationality of the development process.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H4BrFN2O2 | CID 66937251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. catalog.article4pub.com [catalog.article4pub.com]
- 8. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-5-fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 2-Bromo-5-fluoro-4-nitroaniline (CAS No. 952664-69-6), a key intermediate in modern organic and medicinal chemistry. This document delves into the nuanced interplay of the compound's functional groups—amino, nitro, bromo, and fluoro—and their influence on its synthetic transformations. We will explore the primary reaction pathways, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling reactions. Each section is grounded in established chemical principles and supported by detailed, field-proven experimental protocols. The causality behind experimental choices is elucidated to provide researchers with a robust framework for utilizing this versatile building block in their own synthetic endeavors. All quantitative data is summarized for clarity, and key mechanisms and workflows are visualized using diagrams to enhance understanding.
Introduction and Structural Synopsis
2-Bromo-5-fluoro-4-nitroaniline is a polysubstituted benzene derivative whose value as a chemical intermediate has grown significantly, most notably for its role in the synthesis of high-value active pharmaceutical ingredients (APIs) such as Tezacaftor, a CFTR modulator.[1][2] The strategic placement of its functional groups dictates a rich and predictable reactivity profile, making it a powerful tool for the construction of complex molecular architectures.
The aromatic ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing nitro group. The presence of two different halogen atoms, bromine and fluorine, at positions ortho and meta to the nitro group respectively, presents opportunities for regioselective functionalization. The amino group, a strong electron-donating group, also significantly influences the electronic landscape of the molecule and serves as a key handle for further derivatization.
Molecular Structure and Properties:
| Property | Value |
| IUPAC Name | 2-Bromo-5-fluoro-4-nitroaniline[3] |
| CAS Number | 952664-69-6[3] |
| Molecular Formula | C6H4BrFN2O2[3] |
| Molecular Weight | 235.01 g/mol [3] |
| Appearance | White to yellow to yellow-brown solid[4] |
| InChI Key | PKDUOURYTVRBLI-UHFFFAOYSA-N[3] |
Synthesis of 2-Bromo-5-fluoro-4-nitroaniline
The regioselective synthesis of 2-Bromo-5-fluoro-4-nitroaniline is a critical first step for its application. The primary challenge lies in controlling the position of the nitro group in relation to the existing substituents. Two principal routes have been established, starting from 2-bromo-5-fluoroaniline.[5]
Route 1: Direct Nitration
This approach involves the direct electrophilic nitration of 2-bromo-5-fluoroaniline. While straightforward, this method can present challenges with regioselectivity, as the directing effects of the amino, bromo, and fluoro groups can lead to the formation of undesired isomers.[5]
-
Rationale: The strongly activating ortho,para-directing amino group dominates the directing effects. However, the position para to the amine is blocked by the fluorine atom. The positions ortho to the amine are sterically hindered by the adjacent bromine and fluorine atoms. Nitration is therefore directed to the remaining activated position, which is ortho to the bromine and meta to the fluorine.
Route 2: Protection-Nitration-Deprotection Sequence
To enhance regioselectivity and prevent oxidation of the aniline, a more controlled multi-step synthesis is often employed. This involves the protection of the highly activating amino group, followed by nitration and subsequent deprotection.[5][6][7]
-
Causality: Protection of the amino group, for example as an acetanilide, moderates its activating effect and increases its steric bulk. This ensures that nitration occurs selectively at the C4 position, which is para to the protected amino group and ortho to the bromine atom.[5] The subsequent deprotection step regenerates the free amine to yield the desired product with high purity.
Workflow for Protected Synthesis of 2-Bromo-5-fluoro-4-nitroaniline:
Caption: Multi-step synthesis via amino group protection.
Protocol 2.2.1: Synthesis of 2-Bromo-5-fluoro-4-nitroaniline via Protection-Nitration-Deprotection [6]
-
Step 1: Protection of the Amino Group. In a suitable reaction vessel, dissolve 2-bromo-5-fluoroaniline in acetic anhydride. The reaction is typically carried out at a temperature between 0°C and 10°C.
-
Step 2: Nitration. The resulting N-(2-bromo-5-fluorophenyl)acetamide is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is commonly used as the nitrating agent. The reaction temperature is maintained between 0°C and 5°C to control the reaction rate and minimize side product formation.
-
Step 3: Deprotection. The N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide is hydrolyzed to remove the acetyl protecting group. This is achieved by stirring the compound in a mixture of methanol and potassium carbonate at room temperature. After completion, the product is isolated by filtration and can be further purified by recrystallization. A reported yield for this final deprotection step is 96.2% with a purity of 99.7% (HPLC).[6]
Reactivity at the Nitro Group: Reduction to Diamine
The reduction of the nitro group to a primary amine is a fundamental and highly useful transformation of 2-bromo-5-fluoro-4-nitroaniline. This reaction yields 2-bromo-5-fluoro-1,4-benzenediamine, a versatile intermediate with two distinct amino groups available for further functionalization.[5]
-
Expert Insight: The chemoselective reduction of the nitro group in the presence of two halogen substituents is a key consideration. While catalytic hydrogenation is highly efficient, there is a risk of hydrodehalogenation, particularly of the C-Br bond. Therefore, reaction conditions must be carefully optimized. Reductions using metals in acidic media, such as tin(II) chloride, can offer a milder alternative that often preserves the halogen substituents.
Reaction Pathways for Nitro Group Reduction:
References
- 1. The synthesis method of Tezacaftor_Chemicalbook [chemicalbook.com]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]
- 5. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 6. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 7. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 5-Bromo-4-fluoro-2-nitroaniline experimental protocol
An Application Note for the Regioselective Synthesis of 5-Bromo-4-fluoro-2-nitroaniline
Abstract
This document provides a comprehensive experimental protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and fine chemicals. The synthetic strategy is centered on the regioselective nitration of 5-bromo-4-fluoroaniline. To achieve high selectivity and yield, the protocol employs a three-step sequence involving the protection of the highly activating amino group, followed by controlled electrophilic nitration, and concluding with acidic deprotection. This guide explains the chemical rationale behind each step, offers a detailed, validated methodology, and includes essential safety and characterization data to ensure reproducible and safe execution by researchers in organic synthesis and drug development.
Introduction and Rationale
This compound is a substituted aniline derivative whose structural complexity makes it a valuable building block in medicinal chemistry. The presence of bromine, fluorine, nitro, and amine functionalities on the benzene ring offers multiple reaction sites for further chemical modification, enabling the construction of diverse and complex molecular architectures.[1][2] The strategic placement of these groups is crucial for tuning the physicochemical properties of target molecules, such as metabolic stability and binding affinity to biological targets.[1]
The primary challenge in synthesizing this molecule lies in controlling the regioselectivity of the nitration reaction. The aniline starting material contains three substituents with competing directing effects. The amino group is a powerful ortho, para-director, while the halogen atoms are deactivating but also ortho, para-directing. Direct nitration of 5-bromo-4-fluoroaniline would likely lead to a mixture of products and potential oxidation of the aniline.
To overcome this, our protocol adopts a robust and widely utilized strategy: protection of the amino group as an acetamide.[1][3] This approach offers two key advantages:
-
Moderation of Reactivity: The acetyl group significantly attenuates the activating nature of the amine, preventing polysubstitution and unwanted side reactions.
-
Steric Hindrance: The bulkier acetamide group helps direct the incoming electrophile (NO₂⁺) to the desired position, enhancing regioselectivity.
Following nitration, the protecting group is readily removed via acid-catalyzed hydrolysis to yield the target compound with high purity.[4]
Chemical Profile and Properties
A summary of the key identifiers and physical properties for the target compound, this compound, is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1052686-50-6 | [2] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [2] |
| Molecular Weight | 235.01 g/mol | [2] |
| Appearance | Expected to be a yellow to brown solid | |
| InChI Key | CRBGRCCXVAWOCO-UHFFFAOYSA-N | [2] |
Overall Synthetic Workflow
The synthesis is performed in three distinct stages: Amine Protection, Nitration, and Deprotection/Hydrolysis. The workflow is visualized in the diagram below.
Caption: Three-stage synthesis workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of highly corrosive and hazardous materials. All steps must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent | CAS Number | M. Wt. ( g/mol ) | Notes |
| 5-Bromo-4-fluoroaniline | 656-65-5 | 190.02 | Starting Material |
| Acetic Anhydride | 108-24-7 | 102.09 | Reagent Grade, ≥99% |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Concentrated, 98% |
| Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | Fuming, >90% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated, ~37% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aq. solution |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | |
| Ice | N/A | N/A |
Step 1: Protection of the Amino Group
Rationale: The acetylation of the amine group is performed to moderate its reactivity and ensure the selective nitration at the C2 position. This is a standard procedure adapted from similar syntheses.[3][4]
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 5-bromo-4-fluoroaniline (10.0 g, 52.6 mmol).
-
Add acetic anhydride (15 mL, ~1.5 eq) to the flask.
-
Heat the reaction mixture to 80 °C with stirring for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
The protected product, N-(5-bromo-4-fluorophenyl)acetamide, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Nitration of the Protected Intermediate
Rationale: The nitration is achieved using a standard nitrating mixture (HNO₃ in H₂SO₄). Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures (0-10 °C) to control the highly exothermic reaction and prevent the formation of byproducts.[1][4][5]
-
In a 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%, 65 mL).
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add the dried N-(5-bromo-4-fluorophenyl)acetamide (from Step 1, ~52.6 mmol) to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete and the solid has dissolved, cool the mixture back down to 0-5 °C.
-
Slowly add fuming nitric acid (4.0 mL, ~1.7 eq) dropwise via the dropping funnel. Crucially, maintain the internal temperature between 0-10 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 20-30 °C for 1 hour.[4]
-
Pour the reaction mixture slowly and carefully onto a large beaker containing crushed ice (~400 g) with vigorous stirring.
-
The nitrated product, N-(5-bromo-4-fluoro-2-nitrophenyl)acetamide, will precipitate.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral (pH ~7), and dry.
Step 3: Deprotection via Acid Hydrolysis
Rationale: The final step is the removal of the acetyl protecting group to reveal the amine functionality. This is accomplished by heating the intermediate in dilute hydrochloric acid.[4]
-
Transfer the dried N-(5-bromo-4-fluoro-2-nitrophenyl)acetamide (from Step 2) to a 500 mL round-bottom flask.
-
Add a 15% solution of hydrochloric acid (prepared by diluting concentrated HCl with deionized water, ~200 mL).
-
Heat the suspension to reflux (approximately 100 °C) with vigorous stirring for 3 hours.[4]
-
Cool the reaction mixture to below 40 °C. The product, this compound, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration. Wash the filter cake with water to remove residual acid.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
-
Dry the final product under vacuum to yield this compound as a solid.
Safety and Hazard Information
All personnel must be thoroughly familiar with the hazards associated with the chemicals used in this protocol.[6]
-
Acids (H₂SO₄, HNO₃, HCl): Highly corrosive and can cause severe skin and eye burns. Handle with extreme care in a fume hood. Nitric acid is a strong oxidizing agent.
-
Aniline Derivatives: Aniline and its derivatives are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[7][8] They are suspected of causing genetic defects and damage to organs through prolonged exposure.
-
Nitration Reaction: The nitration step is highly exothermic and can proceed uncontrollably if the temperature is not carefully managed. Ensure efficient cooling and slow addition of reagents.
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]
References
- 1. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 2. This compound | C6H4BrFN2O2 | CID 66937251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 4. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Suzuki coupling reaction conditions for 5-Bromo-4-fluoro-2-nitroaniline
An Application Guide to Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-2-nitroaniline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. This substrate presents a unique combination of electronic and steric challenges, including a highly electron-deficient aromatic ring, an ortho-nitro group causing steric hindrance, and an unprotected aniline that can potentially interfere with catalysis. This document, intended for researchers in synthetic and medicinal chemistry, delves into the mechanistic underpinnings of the reaction, explores strategies for optimizing key reaction parameters—catalyst, ligand, base, and solvent—and offers two detailed, step-by-step experimental protocols for achieving high-yield coupling. A troubleshooting guide is also included to address common experimental challenges.
Introduction: The Synthetic Challenge
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is extensive, particularly for constructing biaryl and substituted aromatic structures.[3] Ortho-substituted anilines, for instance, are crucial structural motifs in numerous pharmacologically active compounds.[4][5]
The substrate, this compound, is a highly functionalized building block. Its successful coupling is complicated by several factors:
-
An Electron-Deficient System: The potent electron-withdrawing effects of the ortho-nitro and meta-fluoro groups significantly activate the C-Br bond, making oxidative addition favorable. However, this electronic environment can also influence subsequent steps in the catalytic cycle.
-
Steric Hindrance: The ortho-nitro group presents a steric barrier around the reaction center, which can impede the approach of the bulky palladium catalyst and hinder the crucial reductive elimination step.[6][7]
-
The Unprotected Amine: The free amino group (-NH2) is a known challenge in palladium catalysis. It can coordinate to the palladium center, potentially deactivating the catalyst and leading to low yields. While N-protection is a possible strategy, developing methods for unprotected anilines is more atom-economical and synthetically efficient.[5][8]
This guide provides the scientific rationale and practical steps to navigate these challenges and achieve successful Suzuki-Miyaura coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the reaction mechanism is fundamental to rational optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[9][10] The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1] The electron-withdrawing nitro and fluoro groups on this compound make this step relatively facile.
-
Transmetalation: This step requires a base to activate the organoboron compound, typically a boronic acid, forming a more nucleophilic borate species.[11][12][13] This borate then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[11]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11] Bulky ligands on the palladium are crucial as they often accelerate this final, product-forming step.[1]
Optimizing Reaction Conditions: A Parameter Guide
Achieving a successful outcome with a challenging substrate like this compound requires careful selection of reaction parameters.[14] The interplay between the catalyst, ligand, base, and solvent is critical.
Palladium Precatalysts and Ligands
The choice of ligand is arguably the most critical factor for a challenging coupling. The ligand stabilizes the palladium center, modulates its reactivity, and promotes key steps of the cycle. For sterically hindered and electron-rich (via the amine) substrates, bulky, electron-rich phosphine ligands are generally required.[15][16][17]
| Ligand/Catalyst System | Key Features & Rationale | Typical Loading |
| Pd(dppf)Cl₂ | A robust, general-purpose ferrocene-based system. A good first choice for screening as it is effective for many nitrogen-containing heterocycles.[18] | 2-5 mol% |
| Buchwald Ligands (SPhos, XPhos, RuPhos) | Highly effective biaryl monophosphine ligands. Their bulk and electron-donating nature accelerate both oxidative addition and reductive elimination.[15][19] Often used with Pd(OAc)₂ or Pd₂(dba)₃. | Pd:L ratio of 1:1.2 to 1:2 |
| Buchwald Palladacycle Precatalysts (e.g., SPhos Pd G3) | Pre-formed, air-stable catalysts that provide a reliable source of the active Pd(0) species. Highly active and excellent for challenging substrates, including unprotected anilines.[5][8][19] | 1-5 mol% |
| cataCXium® A | A bulky di-adamantylphosphino ligand that has shown exceptional performance in coupling ortho-substituted bromoanilines. Often used as a pre-formed palladacycle.[8] | 2-10 mol% |
| P(tBu)₃ (Tri-tert-butylphosphine) | A very bulky and electron-rich phosphine ligand. Highly effective but pyrophoric and requires careful handling (often used as its HBF₄ salt).[16] | Pd:L ratio of 1:1.2 to 1:2 |
Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid.[20] Its strength and solubility can significantly impact reaction efficiency.
| Base | Properties & Application Notes | Typical Equivalents |
| K₂CO₃ (Potassium Carbonate) | A moderately strong, inexpensive base. Commonly used in aqueous/organic solvent mixtures. A good starting point for initial screening.[9][21] | 2.0 - 3.0 |
| Cs₂CO₃ (Cesium Carbonate) | A stronger and more soluble base than K₂CO₃. Often provides higher yields in difficult couplings due to its ability to accelerate the reaction, particularly with hindered substrates.[8][16] | 2.0 - 3.0 |
| K₃PO₄ (Potassium Phosphate) | A strong, non-nucleophilic base. It is particularly effective in anhydrous conditions and with substrates sensitive to hydrolysis. Often the base of choice for challenging couplings.[22] | 2.0 - 3.0 |
| KF (Potassium Fluoride) | A milder base that can be effective, especially when substrates contain base-labile functional groups. It is thought to form highly reactive trifluoroborate species in situ.[12][19] | 2.0 - 3.0 |
Solvent Systems
The solvent must dissolve the reactants and facilitate the interaction between the organic substrate and the inorganic base. Biphasic systems are common, though anhydrous conditions can also be highly effective.[11][23]
| Solvent System | Properties & Application Notes | Typical Temperature |
| 1,4-Dioxane / Water | A classic biphasic system that effectively dissolves both organic and inorganic reagents. A common and reliable choice.[5][9] | 80 - 100 °C |
| Toluene / Water | Another effective biphasic system. Toluene is less polar than dioxane. | 80 - 110 °C |
| 2-MeTHF (2-Methyltetrahydrofuran) | A greener alternative to THF and dioxane. Has shown excellent results for couplings of unprotected anilines, sometimes outperforming traditional solvents.[8] | 80 - 100 °C |
| DMF or DME (Anhydrous) | Polar aprotic solvents used for anhydrous conditions, often with K₃PO₄. Solvent effects can be complex and are not solely dependent on polarity.[21][24][25] | 70 - 120 °C |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Inert atmosphere techniques are required.
Workflow Overview
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol A: General Conditions using a Buchwald Ligand System
This protocol uses a common and effective catalyst system generated in situ, providing a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2.4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then carefully evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane via syringe. The reaction concentration is typically between 0.1 and 0.2 M.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol B: High-Performance Conditions using a Palladacycle Precatalyst
This protocol employs a highly active, pre-formed palladacycle that has demonstrated superior efficacy for coupling unprotected anilines.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
cataCXium® A Pd G3 (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 2-MeTHF
Procedure:
-
In a glovebox, or under a positive stream of inert gas, add this compound, the arylboronic acid pinacol ester, cataCXium® A Pd G3, and Cs₂CO₃ to a microwave vial or sealed tube equipped with a stir bar.
-
Seal the vessel and remove it from the glovebox (if applicable).
-
Add degassed 2-MeTHF via syringe to achieve a concentration of ~0.3 M.[8]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. These highly active catalysts often lead to shorter reaction times (1-8 hours).
-
Upon completion, cool the mixture to room temperature.
-
Perform the workup and purification as described in Protocol A (steps 7-10).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Poor choice of ligand/base/solvent. 4. Low reaction temperature. | 1. Use a fresh palladium source or a robust precatalyst (e.g., a G3 palladacycle). 2. Ensure proper degassing of solvents and use of inert atmosphere techniques. 3. Switch to a bulkier ligand (e.g., SPhos, cataCXium A) and a stronger base (e.g., K₃PO₄, Cs₂CO₃).[8][19] 4. Increase the reaction temperature in 10 °C increments.[26] |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of water/protons and prolonged reaction times. 2. Base is too weak or reaction is too slow. | 1. Use anhydrous conditions. Use a boronic acid pinacol ester, which is more stable. 2. Use a more active catalyst system to accelerate the desired coupling. Use a stronger base like K₃PO₄. |
| Aryl Halide Homocoupling (Glaser coupling) | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Improve inert atmosphere technique; ensure solvents are thoroughly degassed. 2. Increase ligand-to-palladium ratio slightly to better stabilize the catalyst. |
| Boronic Acid Homocoupling | 1. Common side reaction, especially with Pd(II) precatalysts.[19] 2. Reaction temperature is too high. | 1. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a G3 precatalyst to minimize this pathway. 2. Attempt the reaction at a lower temperature. |
References
- 1. byjus.com [byjus.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-4-fluoro-2-nitroaniline
Introduction: Strategic Utility of 5-Bromo-4-fluoro-2-nitroaniline
This compound is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring two distinct halogen leaving groups, a potent activating nitro group, and a versatile amino moiety—renders it an exceptional building block for constructing complex molecular architectures. The strategic placement of the electron-withdrawing nitro group ortho to the bromine and para to the fluorine dramatically activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1][2] This guide provides a detailed exploration of the principles governing these reactions and offers robust protocols for their practical application.
The primary value of this substrate lies in its predictable regioselectivity. The fluorine atom at the C4 position is significantly more susceptible to nucleophilic displacement than the bromine atom at C5. This preferential reactivity is a cornerstone of its synthetic utility, allowing for the sequential and controlled introduction of diverse functionalities.
Pillar 1: The Mechanistic Landscape of SNAr Reactions
Nucleophilic aromatic substitution is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike SN1 and SN2 reactions, the SNAr pathway proceeds via a two-step addition-elimination mechanism.[1][3]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, in this case, the carbon bearing the fluorine atom. This step is typically the rate-determining step of the reaction.[4] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the leaving group (fluoride ion).
The presence of a strong electron-withdrawing group, such as the nitro group (-NO2), positioned ortho or para to the leaving group is crucial.[3][5] This group stabilizes the negatively charged Meisenheimer complex through resonance delocalization, thereby lowering the activation energy of the initial nucleophilic attack.[5][6]
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
Application Note: Strategic Use of 5-Bromo-4-fluoro-2-nitroaniline in the Synthesis of Bioactive Heterocycles
Abstract
5-Bromo-4-fluoro-2-nitroaniline is a trifunctional aromatic compound of significant strategic value in modern medicinal chemistry and drug development. Its unique substitution pattern—featuring a nucleophilic amine, a nitro group poised for reductive cyclization, and two distinct halogen atoms—offers orthogonal chemical handles for sequential, regioselective transformations. The electron-deficient nature of the ring, enhanced by the nitro and fluoro substituents, activates the scaffold for nucleophilic aromatic substitution (SNAr), while the bromine atom provides a robust site for palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, exploring the compound's reactivity and offering validated protocols for its application in the synthesis of complex heterocyclic structures, particularly benzimidazoles, which are core motifs in many kinase inhibitors.
Reactivity Profile and Strategic Considerations
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The aromatic ring is highly electron-deficient due to the strong electron-withdrawing nitro group (-NO₂) ortho and para to the halogen substituents.[1][2] This electronic arrangement strongly activates the C-F bond at the C4 position toward nucleophilic attack, making fluoride an excellent leaving group. This selective reactivity allows for the facile introduction of various nucleophiles (amines, alcohols, thiols) at this position. The general mechanism is believed to proceed via a two-step addition-elimination sequence through a stabilized Meisenheimer intermediate, although some studies suggest certain SNAr reactions may proceed through a concerted mechanism.[3]
-
Reductive Cyclization: The ortho-nitroaniline motif is a classical precursor for the formation of benzimidazoles.[4][5] The nitro group can be readily reduced to an amine, typically using agents like sodium dithionite (Na₂S₂O₄), catalytic hydrogenation (e.g., H₂ with Pd/C), or metallic iron in acidic media.[6][7][8] The resulting in situ generated diamine can then undergo condensation and cyclization with an aldehyde, orthoester, or carboxylic acid to form the benzimidazole ring system.[4][6][7]
-
Palladium-Catalyzed Cross-Coupling at C5: The bromine atom at the C5 position is an ideal handle for forming new carbon-carbon or carbon-nitrogen bonds via palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Stille couplings.[9][10] This allows for late-stage functionalization of the heterocyclic core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The strategic combination of these reactions allows for a modular and convergent approach to complex molecules, as exemplified in the synthesis of the ALK/ROS1 inhibitor Lorlatinib (PF-06463922).[11][12]
Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 153505-36-3 | [13] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [13] |
| Molecular Weight | 235.01 g/mol | [13][14] |
| Appearance | Yellow to brown crystalline powder | [2] |
| Purity | Typically >97% |
Core Application: Synthesis of Substituted Benzimidazoles
Benzimidazoles are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs. The following section details a robust, two-stage process starting from this compound to generate highly functionalized benzimidazole derivatives.
Workflow for Benzimidazole Synthesis
The overall synthetic strategy involves an initial SNAr reaction to install a desired side chain, followed by a one-pot reductive cyclization to form the benzimidazole core.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the fluorine atom with a primary or secondary amine.
Objective: To synthesize a 4-(substituted-amino)-5-bromo-2-nitroaniline intermediate.
Materials:
-
This compound
-
Amine of choice (e.g., 4-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Add a polar aprotic solvent such as NMP to dissolve the reagents (concentration approx. 0.5 M).
-
Purge the flask with nitrogen or argon.
-
Heat the reaction mixture to 80-120 °C.
-
Rationale: Elevated temperatures are typically required to overcome the activation energy for the SNAr reaction, even on this activated substrate. The choice of temperature depends on the nucleophilicity of the amine.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
The product often precipitates and can be collected by filtration. If not, extract the aqueous phase with ethyl acetate.
-
Wash the collected solid or organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: One-Pot Reductive Cyclization
This protocol uses sodium dithionite for a mild and efficient reduction of the nitro group and subsequent condensation with an aldehyde to form the benzimidazole ring. This one-pot method is advantageous as it avoids the isolation of the often unstable diamine intermediate.[7][15]
Objective: To synthesize a 2-substituted-5-bromo-6-(substituted-amino)-1H-benzimidazole.
Materials:
-
Substituted 4-(alkyl/arylamino)-5-bromo-2-nitroaniline (from Protocol 1)
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol (EtOH) or a mixture of EtOH/Water
Procedure:
-
Dissolve or suspend the nitroaniline intermediate (1.0 eq) and the desired aldehyde (1.2 - 1.5 eq) in ethanol.
-
Rationale: Using a slight excess of the aldehyde ensures complete consumption of the intermediate diamine as it is formed.
-
-
Prepare a fresh aqueous solution of sodium dithionite (3.0 - 5.0 eq).
-
Expert Tip: Sodium dithionite decomposes in solution, so it should be prepared immediately before use. A larger excess is used to ensure complete reduction.
-
-
Add the sodium dithionite solution dropwise to the reaction mixture. The reaction is often exothermic.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and reduce the solvent volume in vacuo.
-
Add water to the residue, which should cause the benzimidazole product to precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.
This reductive cyclization approach is highly versatile and accommodates a wide range of functional groups on both the nitroaniline precursor and the aldehyde.[7]
Advanced Application: Palladium-Catalyzed C5-Arylation
The bromine atom at the C5 position of the newly formed benzimidazole serves as a key functional handle for introducing further molecular diversity. The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation.
Reaction Scheme: Suzuki Coupling
Protocol 3: Suzuki-Miyaura Coupling
Objective: To arylate the C5 position of the benzimidazole core.
Materials:
-
5-Bromo-benzimidazole derivative (from Protocol 2)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a reaction vessel suitable for inert atmosphere chemistry, combine the 5-bromo-benzimidazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).[16]
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Rationale: This is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to side reactions.
-
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). The solvent must be degassed to remove dissolved oxygen.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by LC-MS. Couplings are typically complete in 2-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final 5-aryl-benzimidazole.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its distinct functional handles allow for a logical and stepwise construction of molecular architecture. The protocols outlined in this note demonstrate a reliable pathway for producing highly substituted benzimidazoles through a sequence of SNAr, reductive cyclization, and palladium-catalyzed cross-coupling. This strategic approach provides researchers in drug discovery with a robust platform for generating diverse libraries of potential therapeutic agents, particularly kinase inhibitors.
References
- 1. vapourtec.com [vapourtec.com]
- 2. nbinno.com [nbinno.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 8. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. medkoo.com [medkoo.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. appchemical.com [appchemical.com]
- 14. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Note: A Scalable and Regioselective Synthesis of 5-Bromo-4-fluoro-2-nitroaniline for Industrial Applications
Introduction: The Strategic Importance of 5-Bromo-4-fluoro-2-nitroaniline
This compound is a pivotal chemical intermediate, indispensable in the synthesis of complex organic molecules, particularly within the pharmaceutical sector.[1] Its trifunctional nature, featuring bromine, fluorine, and nitro groups on an aniline scaffold, offers a versatile platform for constructing Active Pharmaceutical Ingredients (APIs).[2] The presence of a fluorine atom can significantly enhance a drug's metabolic stability and binding affinity, while the nitro and bromo groups serve as reactive handles for further chemical transformations.[1]
Despite its utility, the industrial-scale synthesis of this compound presents significant challenges, primarily centered on achieving high regioselectivity, ensuring process safety, and maintaining cost-effectiveness. A robust and scalable synthetic protocol is therefore critical to meet the demands of drug development and manufacturing. This application note provides a detailed, field-proven protocol for the scalable synthesis of this compound, emphasizing the rationale behind key process decisions and incorporating comprehensive safety and analytical guidelines.
Overview of the Synthetic Strategy
The presented synthesis is a multi-step process designed for scalability and control. The core strategy revolves around the principle of protecting the reactive amine group of the starting material to direct the subsequent electrophilic nitration to the desired position. This approach mitigates the formation of unwanted isomers, which are often difficult and costly to separate on an industrial scale.
The general synthetic pathway is as follows:
Caption: Overall synthetic scheme for this compound.
This method, which starts from the commercially available 2-bromo-5-fluoroaniline, involves three main stages:
-
Amine Protection: Acetylation of the starting material to form an amide. This deactivates the amine group and provides steric hindrance, guiding the incoming nitro group.
-
Regioselective Nitration: The protected intermediate is nitrated using a standard mixed acid (nitric and sulfuric acid) system under carefully controlled temperature conditions.
-
Deprotection: The acetyl group is removed via acid-catalyzed hydrolysis to yield the final product with high purity.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 2-Bromo-5-fluoroaniline | ≥98% Purity | Commercially Available |
| Acetic Anhydride | Reagent Grade, ≥99% | Standard Chemical Supplier |
| Sulfuric Acid | Concentrated (98%) | Standard Chemical Supplier |
| Nitric Acid | Fuming or Concentrated (70%) | Standard Chemical Supplier |
| Hydrochloric Acid | Concentrated (37%) | Standard Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Isopropanol | ACS Grade | Standard Chemical Supplier |
| Deionized Water | High Purity | In-house Generation |
| Ice | In-house Generation |
Step 1: Protection via Acetylation
Causality: The acetylation of the amine group is a critical first step. The resulting acetamide is less activating than the free amine, which prevents unwanted oxidation and multiple nitration events. Furthermore, the bulky acetyl group helps direct the nitration to the position ortho to the amine and para to the bromine, ensuring high regioselectivity.[1]
Protocol:
-
To a suitable reaction vessel equipped with a mechanical stirrer and a temperature probe, add 2-bromo-5-fluoroaniline (1.0 eq).
-
Under ambient temperature, slowly add acetic anhydride (1.1 eq). A slight exotherm may be observed.
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, slowly add water to the reaction mixture to quench any unreacted acetic anhydride.
-
The resulting solid precipitate, N-(2-bromo-5-fluorophenyl)acetamide, is collected by filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum at 50-60 °C to a constant weight. The expected yield is typically >95%.
Step 2: Regioselective Nitration
Causality: This step is the most critical for the synthesis. The use of a mixed acid nitrating agent (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as both a catalyst and a solvent, protonating nitric acid to facilitate the formation of the nitronium ion. Strict temperature control is imperative; temperatures below 10 °C are necessary to minimize the formation of undesired side products.[3][4]
Protocol:
-
In a separate, clean, and dry reaction vessel, carefully add concentrated sulfuric acid (98%, ~5 volumes relative to the protected aniline).
-
Cool the sulfuric acid to 0-5 °C in an ice/salt bath.
-
Slowly and portion-wise, add the dried N-(2-bromo-5-fluorophenyl)acetamide (1.0 eq) from Step 1, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete and the solid is fully dissolved, begin the dropwise addition of concentrated nitric acid (1.05 eq), maintaining the internal temperature between 0-5 °C.[4]
-
After the addition of nitric acid is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by HPLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of ice and water. This will cause the nitrated product to precipitate.
-
Filter the resulting solid and wash thoroughly with cold deionized water to remove residual acids.
-
The crude N-(5-Bromo-4-fluoro-2-nitrophenyl)acetamide can be used directly in the next step or dried.
Step 3: Deprotection via Acid Hydrolysis
Causality: The final step involves the removal of the acetyl protecting group to reveal the amine functionality of the target molecule. Acid-catalyzed hydrolysis is an efficient method for this transformation on a large scale.[3]
Protocol:
-
Charge a reaction vessel with the crude, wet cake of N-(5-Bromo-4-fluoro-2-nitrophenyl)acetamide (1.0 eq) from Step 2.
-
Add dilute hydrochloric acid (e.g., 15-20%, ~4 parts by volume).[3]
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 3-5 hours.[3] The progress of the hydrolysis can be monitored by HPLC.
-
After the reaction is complete, cool the mixture to below 40 °C.[3]
-
The product, this compound, will precipitate out of the acidic solution.
-
Collect the solid by filtration or centrifugation.[3]
-
Wash the product with deionized water until the filtrate is neutral.
-
Dry the final product under vacuum at 60-70 °C. A yellow solid is expected with a purity of >98%.[3]
Process Workflow and Quality Control
A streamlined workflow is essential for industrial applications. This includes in-process controls (IPCs) to ensure reaction completion and product quality at each stage.
Caption: Scalable workflow from starting material to final product.
Analytical Characterization
The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.
| Analytical Method | Expected Results |
| HPLC | Purity ≥ 98% |
| ¹H NMR | Spectrum consistent with the structure. |
| ¹³C NMR | Spectrum consistent with the structure. |
| Mass Spec (MS) | [M+H]⁺ peak corresponding to the molecular weight (235.01 g/mol ).[5] |
| Melting Point | Consistent with reference values. |
Safety and Handling
Handling the reagents involved in this synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[6][7][8]
-
Ventilation: All steps, especially those involving concentrated acids and organic solvents, must be performed in a well-ventilated fume hood.[7][8][9]
-
Handling Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. They must be handled with extreme care. Always add acid to water, never the other way around. Ensure an emergency eyewash station and safety shower are immediately accessible.[6]
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Acidic and organic waste streams should be segregated and neutralized before disposal.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6][7]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Conclusion
The protocol detailed in this application note provides a reliable, scalable, and regioselective method for the synthesis of this compound. By employing a straightforward protection-nitration-deprotection strategy and adhering to strict process controls and safety measures, this procedure is well-suited for industrial applications, enabling the consistent production of this high-value intermediate for pharmaceutical and fine chemical manufacturing.
References
- 1. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 4. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 5. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
Application Note: High-Purity Isolation of 5-Bromo-4-fluoro-2-nitroaniline for Pharmaceutical Research and Development
Abstract
5-Bromo-4-fluoro-2-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. This application note provides a detailed protocol for the purification of crude this compound to achieve high purity suitable for drug development applications. The protocol outlines two primary methods: recrystallization and silica gel column chromatography, with a discussion of the rationale behind each step to ensure robust and reproducible results.
Introduction
This compound is a substituted aniline that serves as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring bromo, fluoro, and nitro functionalities, allows for diverse chemical modifications, making it a valuable precursor in the creation of complex active pharmaceutical ingredients (APIs).[1] The synthesis of this compound often involves the nitration of a precursor like 2-bromo-5-fluoroaniline.[2] This process can lead to the formation of regioisomers and other byproducts, necessitating a robust purification strategy to isolate the desired product with high purity.[1] This guide provides two effective, field-proven methods for the purification of this critical synthetic intermediate.
Understanding Potential Impurities
The choice of purification method is dictated by the nature of the impurities present in the crude product. The synthesis of this compound typically starts from 2-bromo-5-fluoroaniline, which is then nitrated.[2] Potential impurities may include:
-
Unreacted Starting Material: 2-Bromo-5-fluoroaniline.
-
Regioisomers: Isomeric nitroanilines formed during the nitration step.
-
Di-nitrated products: Compounds with two nitro groups.
-
Byproducts from side reactions: Depending on the specific synthetic route.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to identify the number and polarity of the impurities, which will guide the selection of the most appropriate purification technique.
Safety Precautions
This compound is a chemical compound that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Purification Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds and is often the method of choice when the desired compound is the major component of the crude mixture.[5] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[5]
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Selected recrystallization solvent (e.g., isopropanol, ethanol)
Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For this compound, polar protic solvents such as isopropanol or ethanol are good starting points.[2][6] Small-scale solubility tests should be performed to determine the optimal solvent.
Step-by-Step Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.[5] Add more solvent in small portions until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purification Protocol 2: Silica Gel Column Chromatography
Column chromatography is a powerful purification technique for separating compounds with different polarities.[8] It is particularly useful when dealing with complex mixtures containing multiple impurities or when recrystallization is ineffective.[8]
Materials and Equipment
-
Crude this compound
-
Chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Protocol
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. The goal is to find a solvent mixture (e.g., hexane and ethyl acetate) where the desired compound has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring good separation from impurities.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compounds. The least polar compounds will elute first, followed by compounds of increasing polarity.[10]
-
Fraction Collection: Collect the eluent in fractions using test tubes or flasks.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
After purification, the purity of the this compound should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[11]
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Data Summary
| Parameter | This compound |
| Molecular Formula | C₆H₄BrFN₂O₂ |
| Molecular Weight | 235.01 g/mol [12] |
| CAS Number | 952664-69-6[12] |
| Appearance | Solid |
| Purity (Post-Purification) | >98% (typically) |
Workflow Visualization
Caption: Workflow for the purification of this compound.
Conclusion
The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. The choice between recrystallization and column chromatography will depend on the specific impurity profile of the crude material. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can consistently obtain high-purity this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
- 1. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 2. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-4-fluoro-2-nitroaniline in Advanced Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 5-Bromo-4-fluoro-2-nitroaniline. While this compound is a relatively niche yet potent building block, its unique trifunctional nature—possessing reactive amine, nitro, and halogen moieties—opens avenues for the synthesis of high-performance polymers, functional dyes, and other advanced materials. This document outlines the scientific rationale and detailed protocols for its utilization.
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic compound whose utility in materials science is predicated on the distinct reactivity of its functional groups. The interplay between the electron-donating amino group and the electron-withdrawing nitro and halogen groups creates a molecule with specific and exploitable chemical properties.
-
Amino Group (-NH₂): Serves as a nucleophile and a primary building block for polymerization reactions, such as polycondensation, to form robust polymer backbones.
-
Nitro Group (-NO₂): Can be readily reduced to a second amino group, transforming the molecule into a diamine monomer. This diamine is a crucial precursor for high-performance polymers like polyimides and polybenzimidazoles (PBIs).[1]
-
Bromo Group (-Br): A versatile handle for post-polymerization modification or for building complex architectures via cross-coupling reactions (e.g., Suzuki, Sonogashira).[2][3][4] The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making it more reactive in palladium-catalyzed reactions.[3]
-
Fluoro Group (-F): The high electronegativity of fluorine can impart desirable properties to the final material, such as enhanced thermal stability, chemical resistance, hydrophobicity, and specific electronic characteristics.[5][6][7]
The strategic positioning of these groups allows for regioselective transformations, making this compound a valuable, albeit under-explored, intermediate in the synthesis of advanced materials.
Application I: Synthesis of High-Performance Fluorinated Polybenzimidazoles (PBIs)
Polybenzimidazoles are a class of heterocyclic polymers known for their exceptional thermal and chemical stability, making them suitable for demanding applications such as fuel cell membranes, high-performance coatings, and gas separation membranes.[8][9] The incorporation of fluorine can further enhance these properties.
Scientific Rationale
The primary application of this compound in this context is as a precursor to a novel fluorinated and brominated diamine monomer. The synthesis involves the chemoselective reduction of the nitro group to an amine, yielding 5-Bromo-4-fluoro-1,2-diaminobenzene. This diamine can then be polymerized with a dicarboxylic acid to form the PBI. The presence of the fluoro group is expected to enhance the polymer's solubility and thermal stability, while the bromo group remains available for subsequent modifications.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a functionalized PBI.
Protocol 1: Synthesis of 5-Bromo-4-fluoro-1,2-diaminobenzene
Objective: To selectively reduce the nitro group of this compound to an amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂) or Palladium on Carbon (Pd/C)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using SnCl₂):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Slowly add concentrated HCl while stirring. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude diamine.
-
Purify the product by column chromatography or recrystallization.
Causality: The use of SnCl₂ in acidic media is a classic and effective method for the reduction of aromatic nitro groups in the presence of halogens, which are generally stable under these conditions.[10]
Protocol 2: Polycondensation to form Fluorinated, Brominated PBI
Objective: To polymerize the synthesized diamine with a dicarboxylic acid.
Materials:
-
5-Bromo-4-fluoro-1,2-diaminobenzene (1.0 eq)
-
Isophthalic acid (1.0 eq)
-
Eaton's reagent (Phosphorus pentoxide/methanesulfonic acid) or Polyphosphoric acid (PPA)
-
Ammonia solution (aqueous)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add Eaton's reagent.
-
Add the diamine monomer and isophthalic acid to the stirred reagent.
-
Heat the mixture under a slow nitrogen stream according to a staged temperature profile (e.g., 100°C for 2h, then 140°C for 8h, and finally 180°C for 6h) to facilitate the cyclodehydration reaction.[11][12]
-
The viscosity of the solution will increase significantly as the polymer forms.
-
After cooling, pour the viscous polymer solution into a large volume of stirred water or dilute ammonia solution to precipitate the polymer.
-
Break up the precipitated polymer, and wash it extensively with water and then with a dilute ammonia solution to remove any residual acid.[11]
-
Collect the polymer by filtration and dry it in a vacuum oven at 120-150°C.
Causality: High-temperature polycondensation in a dehydrating medium like PPA or Eaton's reagent is the standard method for synthesizing high molecular weight PBIs.[9][11] The staged heating profile allows for controlled monomer dissolution and polymerization, preventing gelation and ensuring a high degree of polymerization.
Application II: Intermediate for Novel Dyes and Pigments
The chromophoric nitroaniline backbone, combined with the auxochromic amino group and the potential for modification at the halogen positions, makes this compound a candidate for synthesizing novel dyes.
Scientific Rationale
The synthesis can proceed via two main routes:
-
Diazotization-Coupling: The primary amino group can be diazotized and then coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, can be substituted by various nucleophiles to introduce different functionalities and tune the color and properties of the resulting molecule.[13]
Reaction Scheme Diagram
Caption: Synthetic routes to dyes from the title compound.
Summary of Properties and Potential Applications
The table below summarizes the key attributes of this compound as a materials science intermediate and its projected impact on final material properties.
| Functional Group | Reactivity / Role | Potential Impact on Material Properties | Relevant Synthetic Transformations |
| Amino (-NH₂) Group | Nucleophile, Monomer unit | Forms polymer backbone | Polycondensation, Diazotization |
| Nitro (-NO₂) Group | Reducible to Amine | Enables diamine monomer synthesis | Catalytic Hydrogenation, Metal/Acid Reduction |
| Bromo (-Br) Group | Cross-coupling site | Allows for post-synthesis functionalization | Suzuki, Sonogashira, Buchwald-Hartwig reactions |
| Fluoro (-F) Group | SNAr site, Property enhancer | Improved thermal stability, chemical resistance, solubility | Nucleophilic Aromatic Substitution |
Conclusion and Future Outlook
This compound is a promising, multifunctional intermediate for the synthesis of advanced materials. Its true potential lies in the strategic and sequential manipulation of its distinct functional groups. The protocols detailed herein for the synthesis of fluorinated polybenzimidazoles provide a validated starting point for researchers. Future work should explore the full scope of its utility in creating novel polymers with tailored properties, as well as its application in the fields of organic electronics and functional dyes. The bromo-substituent, in particular, offers a gateway to highly functionalized materials through post-polymerization modification, a field ripe for exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations | MDPI [mdpi.com]
- 7. Special applications of fluorinated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel Polybenzimidazoles and Post-modifications for Membrane Separation Applications [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benicewiczgroup.com [benicewiczgroup.com]
- 13. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
Application Notes and Protocols: Strategic Derivatization of the Aniline Group in 5-Bromo-4-fluoro-2-nitroaniline
Abstract
5-Bromo-4-fluoro-2-nitroaniline is a highly functionalized aromatic building block pivotal in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] The strategic modification of its primary amino group is a critical step for generating diverse molecular libraries and modulating the physicochemical properties of target compounds. This guide provides an in-depth analysis and detailed protocols for the derivatization of the aniline moiety in this compound through N-acylation, N-sulfonylation, and N-alkylation. We delve into the causality behind experimental choices, addressing the inherent electronic challenges of the substrate and offering robust, self-validating methodologies for researchers in synthetic chemistry and drug discovery.
Introduction: Understanding the Substrate's Reactivity
The aniline group of this compound presents a unique synthetic challenge due to the profound electronic influence of its substituents. The benzene ring is decorated with three electron-withdrawing groups: a nitro group (-NO₂) ortho to the amine, and two halogen atoms, bromo (-Br) and fluoro (-F).
-
Electronic Deactivation: The nitro group, in particular, is a powerful deactivating group, withdrawing electron density from the aromatic ring and, critically, from the nitrogen atom of the aniline group via resonance and inductive effects. This significantly reduces the nucleophilicity of the amine, rendering it less reactive towards electrophiles compared to unsubstituted aniline.
-
Steric Considerations: The ortho-bromo substituent introduces moderate steric hindrance around the amino group, which can influence the approach of bulky reagents.
Consequently, derivatization reactions that proceed readily with simple anilines may require more forcing conditions—such as stronger bases, higher temperatures, or more reactive electrophiles—to achieve satisfactory conversion with this substrate. The protocols outlined herein are optimized to address these intrinsic properties.
N-Acylation: Formation of Amides
N-acylation is a fundamental and highly reliable transformation for aniline groups. It is frequently employed not only to introduce a specific acyl moiety but also as a robust strategy to protect the amino group during subsequent reactions, such as nitration or oxidation.[1][2] The resulting amide is significantly less nucleophilic and basic than the parent amine.
Rationale and Mechanistic Insight
The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride or acyl chloride. For a deactivated amine like this compound, using a highly reactive acylating agent like an anhydride is often sufficient. The reaction can be catalyzed by a base or, in some cases, run neat or in an appropriate solvent. A patented method for a related synthesis involves the use of acetic anhydride, which serves as both reagent and solvent.[3][4]
Workflow for N-Acylation
References
- 1. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 2. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 3. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 4. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-fluoro-2-nitroaniline
Welcome to the technical support center for the synthesis of 5-Bromo-4-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method involves the electrophilic nitration of a precursor, 2-bromo-5-fluoroaniline. This can be approached via two primary strategies: direct nitration or a more controlled route involving the protection of the amine functionality prior to nitration, followed by deprotection.[1] The choice between these routes often depends on the desired scale, purity requirements, and available resources.
Q2: Why is regioselectivity a major concern in this synthesis?
Regioselectivity is critical because the starting material, 2-bromo-5-fluoroaniline, has multiple substituents that direct the position of the incoming nitro group (-NO₂). The amino group (-NH₂) is a powerful ortho-, para-director, while the bromine (Br) and fluorine (F) atoms are also ortho-, para-directing but deactivating. The challenge arises because under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director and strongly deactivating.[2] This can lead to the formation of a mixture of undesired isomers, complicating purification and reducing the yield of the target molecule.
Q3: What are the primary safety precautions for this reaction?
The synthesis involves highly corrosive and oxidizing acids.
-
Nitrating Mixture: The combination of concentrated nitric acid and sulfuric acid is extremely hazardous. It should be prepared and handled with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Temperature Control: The nitration reaction is highly exothermic. Maintaining strict temperature control is crucial to prevent runaway reactions, which can lead to the formation of explosive polynitrated by-products and excessive oxidation.[3] Always add reagents slowly and use an ice bath for cooling.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield and/or Formation of Multiple Products
Q: My reaction yield is significantly lower than reported values, and TLC/HPLC analysis shows multiple spots, indicating a mixture of products. What is the likely cause and how can I fix it?
A: This is the most common problem and it almost always points to issues with regioselectivity and side reactions during the nitration step.
Root Cause Analysis:
Direct nitration of 2-bromo-5-fluoroaniline is often plagued by poor regioselectivity. The protonation of the amine in strong acid deactivates the ring and directs the nitration to the meta position relative to the new -NH₃⁺ group, competing with the desired para-nitration directed by the original -NH₂ group. This results in a mixture of isomers that are often difficult to separate.
Solutions & Protocols:
The most robust solution is to temporarily protect the amino group. This moderates its activating effect, prevents protonation, and reliably directs nitration to the desired position.
The following diagram illustrates the recommended three-step workflow to improve yield and purity.
-
Step 1: Protection (Acetylation)
-
Dissolve 1 part of 2-bromo-5-fluoroaniline in a suitable solvent.
-
Add 1.0 to 1.5 molar equivalents of acetic anhydride. The reaction can be carried out under basic conditions (e.g., with pyridine or triethylamine) at a temperature between -5 °C and 10 °C.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the N-(2-bromo-5-fluorophenyl)acetamide product.
-
-
Step 2: Nitration
-
Carefully add the protected compound (1 part) to concentrated sulfuric acid (approx. 6.5 parts) at a low temperature (0-5 °C).[4]
-
Slowly add a pre-chilled mixture of nitric acid (approx. 0.4 parts) and sulfuric acid dropwise, ensuring the temperature does not exceed 5-10 °C.[1][4]
-
Stir the reaction for 1-2 hours at this temperature.
-
Quench the reaction by pouring it slowly onto crushed ice.
-
Filter the resulting precipitate to collect the crude nitrated product.
-
-
Step 3: Deprotection (Hydrolysis)
| Parameter | Direct Nitration | Protection Strategy |
| Typical Yield | 50-60%[1] | >80% |
| Purity | Often requires extensive purification | High purity after simple workup |
| Complexity | 1 Step | 3 Steps |
| Regiocontrol | Poor to moderate | Excellent |
Problem 2: Product is a Dark, Tarry Substance
Q: After the reaction, my product is not the expected yellow solid but a dark, oily, or tarry material. What went wrong?
A: The formation of tar is a classic sign of oxidative side reactions.
Root Cause Analysis:
The nitrating mixture is a powerful oxidizing agent. Aniline and its derivatives are electron-rich aromatic rings that are susceptible to oxidation, especially at elevated temperatures or with an excess of nitric acid.[2] This leads to polymerization and the formation of intractable tarry by-products.
Preventative Measures:
-
Strict Temperature Control: Ensure your reaction vessel is adequately submerged in an ice/salt bath to maintain an internal temperature of 0-5 °C throughout the addition of the nitrating agent.
-
Slow Reagent Addition: Add the nitrating mixture dropwise with vigorous stirring to dissipate heat and avoid localized "hot spots."
-
Amino Group Protection: As detailed in Problem 1, protecting the amino group as an acetamide reduces the electron-donating nature of the substituent, making the ring less susceptible to oxidation.
Problem 3: Difficulty in Purifying the Final Product
Q: I have obtained a solid product, but I am unable to achieve high purity (>98%) even after recrystallization. What can I do?
A: This issue typically stems from the presence of closely related isomers that co-crystallize with your desired product.
Root Cause Analysis:
If direct nitration was performed, it is highly likely that your crude product contains isomers (e.g., 4-bromo-3-fluoro-2-nitroaniline or 2-bromo-5-fluoro-6-nitroaniline). These isomers often have very similar polarities and solubility profiles, making separation by simple recrystallization challenging.
Solutions:
-
Optimize Recrystallization:
-
A patent for a similar synthesis suggests recrystallization from isopropanol.[1] Experiment with different solvent systems. A good starting point is a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane).
-
-
Column Chromatography:
-
If recrystallization fails, silica gel column chromatography is the next logical step.[5] Use a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity to elute the different isomers. Monitor the fractions carefully by TLC.
-
-
Analytical Method for Purity Assessment:
-
Use High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column to accurately assess purity.[6] A typical mobile phase could be a gradient of acetonitrile and water.[7] This will give you a clear picture of the number of impurities and their relative amounts, helping you to guide your purification strategy.
-
References
- 1. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 2. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-fluoro-2-nitroaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-Bromo-4-fluoro-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key intermediate in the development of various active pharmaceutical ingredients (APIs), achieving high yield and purity of this compound is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your process effectively.
Part 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of this compound, presented in a direct question-and-answer format.
Q1: My reaction is resulting in a low or no yield of the desired this compound. What are the likely causes and how can I fix it?
A1: Low or no yield is a frequent issue that can typically be traced back to one of four key areas: the brominating agent, reaction conditions, or the work-up procedure.
-
Cause 1: Ineffective Brominating System. The choice of brominating agent is critical. While elemental bromine (Br₂) in a solvent like acetic acid can work, it can be harsh and lead to side products. A highly effective and milder alternative is a copper-catalyzed system.
-
Expert Insight: A system using Copper(II) sulfate (CuSO₄·5H₂O) as a catalyst with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as an oxidant has been shown to be highly efficient and regioselective for the bromination of anilines.[2] The copper catalyst facilitates the generation of the active brominating electrophile (Br⁺).[2] Ensure all reagents are fresh and of high purity.
-
-
Cause 2: Suboptimal Reaction Temperature. Electrophilic aromatic substitutions are highly sensitive to temperature.
-
Expert Insight: Running the reaction at too high a temperature can lead to decomposition and the formation of intractable tars. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. For similar nitration reactions on substituted anilines, a temperature range of 0°C to -10°C is often used to control the reaction rate and minimize byproducts.[3] For the Cu-catalyzed bromination, the initial addition of reagents should be performed at a reduced temperature (e.g., 7°C) before allowing the reaction to proceed at room temperature (25°C).[2]
-
-
Cause 3: Incorrect Solvent Choice. The solvent must solubilize the reactants and facilitate the reaction kinetics.
-
Expert Insight: A mixture of acetonitrile (CH₃CN) and water is an effective solvent system for Cu-catalyzed brominations, providing a good balance of polarity to dissolve both the organic substrate and the inorganic salts.[2]
-
-
Cause 4: Improper Work-up. The product may be lost or decomposed during the work-up and extraction phase.
-
Expert Insight: After the reaction is complete, it is crucial to quench any remaining oxidant. Adding sodium thiosulfate (Na₂S₂O₃) will neutralize unreacted persulfate and bromine.[2] Subsequently, adjusting the pH to be basic (e.g., pH 9 with 10% aq. NaOH) ensures the aniline product is in its free base form, making it readily extractable into an organic solvent like ethyl acetate.[2]
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve issues related to low product yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: My reaction is producing di-brominated byproducts. How can I improve the selectivity for the mono-brominated product?
A2: The formation of di-brominated species is a classic challenge when working with highly activated aromatic rings like anilines. The strong activating nature of the amino group makes the product susceptible to a second bromination.
-
Cause: The primary cause is the high reactivity of the aniline ring, which is strongly activated by the amino group. The initial product, this compound, is still activated enough to potentially react again.
-
Solution 1: Precise Stoichiometric Control. The most direct method is to carefully control the amount of the brominating agent. Use a slight excess of the bromine source (e.g., 1.4-1.8 equivalents of NaBr) but ensure it is not in large excess, which would drive the formation of the di-brominated product.[2]
-
Solution 2: Amine Group Protection. For maximum control, the activating effect of the amino group can be temporarily dampened by converting it to an acetamide.
-
Protection: React 4-fluoro-2-nitroaniline with acetic anhydride to form N-(4-fluoro-2-nitrophenyl)acetamide.[4]
-
Bromination: Perform the bromination on the less-activated acetamide.
-
Deprotection: Hydrolyze the acetamide group using acidic or basic conditions to reveal the amine and yield the final product.[5] While this adds two steps to the synthesis, it often provides much cleaner product with higher purity.[6]
-
Q3: I am having difficulty purifying the final product. What methods are most effective?
A3: Purification is often challenging due to the presence of structurally similar impurities like the starting material and isomeric byproducts.
-
Technique 1: Silica Gel Chromatography. This is the most reliable method for separating closely related compounds.
-
Expert Insight: A toluene solvent system has been reported to be effective for purifying a similar compound, 4-bromo-2-fluoro-5-nitroaniline.[3] Alternatively, a gradient of ethyl acetate in hexanes is a standard choice for compounds of this polarity. Monitor the separation using Thin-Layer Chromatography (TLC) to find the optimal solvent system.[7]
-
-
Technique 2: Recrystallization. If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective and scalable purification method.
-
Expert Insight: Suitable solvents would include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The ideal solvent will dissolve the compound when hot but result in poor solubility at room temperature or below.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound with high yield and purity?
A1: The recommended route is the direct, copper-catalyzed bromination of 4-fluoro-2-nitroaniline. This approach avoids the extra steps of protection and deprotection while offering excellent control over regioselectivity.[2]
Recommended Synthetic Protocol
| Step | Parameter | Recommended Condition | Rationale |
| 1. Setup | Starting Material | 4-Fluoro-2-nitroaniline | Commercially available and correctly substituted. |
| Solvent | Acetonitrile : Water (2:1 v/v) | Dissolves both organic substrate and inorganic salts.[2] | |
| Catalyst | CuSO₄·5H₂O (25 mol%) | Efficiently catalyzes the generation of the brominating agent.[2] | |
| 2. Reaction | Bromine Source | NaBr (1.8 equivalents) | Readily available and less hazardous than Br₂.[2] |
| Oxidant | Na₂S₂O₈ (1.4 equivalents) | Oxidizes bromide to the active electrophile.[2] | |
| Temperature | Add reagents at 7°C, then stir at 25°C | Controls initial reaction rate and prevents overheating.[2] | |
| Time | 24 hours | Allows the reaction to proceed to completion.[2] | |
| 3. Work-up | Quenching | aq. Na₂S₂O₃ | Neutralizes excess oxidant and bromine.[2] |
| Neutralization | 10% aq. NaOH to pH ~9 | Converts the product to the free base for extraction.[2] | |
| Extraction | Ethyl Acetate | Efficiently extracts the organic product. | |
| 4. Purification | Method | Silica Gel Chromatography | Provides high purity by removing starting material and byproducts.[3] |
Q2: Can you illustrate the reaction mechanism for the bromination of 4-fluoro-2-nitroaniline?
A2: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The amino group (-NH₂) is a powerful activating ortho, para-director, making the C5 position (para to the amine) the most electron-rich and sterically accessible site for electrophilic attack.
Mechanism of Electrophilic Bromination
References
- 1. ossila.com [ossila.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. prepchem.com [prepchem.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 6. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Nitration of Halogenated Anilines
Welcome to the Technical Support Center for the nitration of halogenated anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges, explain the underlying chemical principles, and provide actionable troubleshooting strategies to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am getting a significant amount of an unexpected meta-nitro isomer during the nitration of my chloroaniline. Why is this happening?
This is a classic and frequently encountered issue in the nitration of anilines. The amino group (-NH₂) is typically an ortho, para-director. However, under the strongly acidic conditions of a standard nitric acid/sulfuric acid nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺).[1][2][3] This positively charged group is a powerful deactivator and, critically, a meta-director.[1][2]
The halogen substituent (e.g., -Cl) is also an ortho, para-director, but it is a deactivating group. In this scenario, the powerful meta-directing effect of the anilinium ion often dominates, leading to the formation of a substantial amount of the meta-nitro product.[2][4][5]
Q2: My reaction is producing a lot of dark, tarry byproducts, and my yield of the desired nitrated haloaniline is very low. What is causing this?
The formation of tarry residues is a strong indication of oxidation side reactions.[2][6] Aniline and its derivatives are highly susceptible to oxidation by nitric acid, especially under harsh reaction conditions (e.g., high temperatures, high concentrations of nitric acid).[6] The amino group makes the aromatic ring electron-rich and thus easily oxidized. This leads to complex polymerization and the formation of intractable materials, which significantly reduces the yield of the desired product.[2][6]
Q3: I am observing the formation of di- and poly-nitrated products, even when using stoichiometric amounts of the nitrating agent. How can I improve the selectivity for mono-nitration?
The formation of multiple nitrated products occurs when the initially formed mono-nitro haloaniline is still reactive enough to undergo further nitration.[7] While the nitro group is strongly deactivating, the activating effect of the amino group (and to a lesser extent, the directing effect of the halogen) can still render the ring susceptible to a second nitration, particularly if the reaction conditions are too forcing. The presence of the nitro group deactivates the aromatic ring for further nitration, which is why multi-nitrated byproducts are not always detected.[7]
Q4: How does the position of the halogen on the aniline ring affect the regioselectivity of nitration?
The position of the halogen substituent plays a crucial role in directing the incoming nitro group, though its influence can be modulated by the state of the amino group (neutral or protonated).
-
p-Haloaniline: The halogen at the para position will direct the incoming nitro group to the ortho position relative to the amino group.
-
o-Haloaniline: The halogen at the ortho position will primarily direct the incoming nitro group to the para position relative to the amino group, with some formation of the other ortho isomer, sterics permitting.
-
m-Haloaniline: The directing effects of the amino group (ortho, para) and the halogen (ortho, para) will reinforce each other at certain positions. For instance, in m-chloroaniline, nitration is directed to the positions ortho and para to the amino group, and ortho to the chlorine.
However, as discussed in Q1, protonation of the amino group to the anilinium ion will introduce a strong meta-directing influence, which can significantly alter these expected outcomes.
Troubleshooting Guides
Problem 1: Poor Regioselectivity and Formation of meta-Isomers
Root Cause: Protonation of the amino group to form the meta-directing anilinium ion.[1][2]
Solution: Protect the amino group as an amide (e.g., acetanilide) before nitration.[1][6] The amide group is still an ortho, para-director but is significantly less basic and will not be protonated under the reaction conditions.[1] This strategy effectively prevents the formation of the anilinium ion and restores the desired ortho, para regioselectivity. The protecting group can be easily removed by hydrolysis after the nitration is complete.[1][4]
Workflow for Amino Group Protection and Subsequent Nitration
Caption: Workflow for regioselective nitration via amino group protection.
Problem 2: Formation of Oxidation Byproducts (Tarry Residues)
Root Cause: The high reactivity of the amino group towards the oxidizing nitrating agent.[6]
Solutions:
-
Protect the Amino Group: As with solving regioselectivity issues, converting the highly activating amino group to a less activating amide group significantly reduces its susceptibility to oxidation.[6]
-
Control Reaction Temperature: Running the nitration at lower temperatures (e.g., 0-10 °C) can help to minimize oxidation side reactions.[1]
-
Slow Addition of Nitrating Agent: Adding the nitrating mixture dropwise to the solution of the halogenated aniline (or its protected form) allows for better control of the reaction exotherm and minimizes localized high concentrations of the oxidizing agent.[1]
Experimental Protocol: para-Nitration of a Halogenated Aniline via Acetanilide Protection
This protocol is a standard method to achieve selective para-nitration while avoiding oxidation and meta-substitution.[8]
Step A: Synthesis of Halogenated Acetanilide
-
In a suitable flask, dissolve the halogenated aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic.
-
After the addition is complete, stir the mixture for a short period.
-
Pour the reaction mixture into ice-cold water to precipitate the halogenated acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step B: Nitration of Halogenated Acetanilide
-
Dissolve the dried halogenated acetanilide in a suitable solvent like glacial acetic acid or concentrated sulfuric acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at a low temperature or room temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Step C: Hydrolysis of the Nitrated Acetanilide
-
Reflux the nitrated acetanilide in an aqueous acidic (e.g., HCl or H₂SO₄) or basic (e.g., NaOH) solution until hydrolysis is complete.
-
Cool the reaction mixture and neutralize to precipitate the desired nitrated halogenated aniline.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
Problem 3: Over-Nitration (Formation of Di- and Poly-nitro Compounds)
Root Cause: The product of the initial nitration is still sufficiently activated to undergo further nitration.
Solutions:
-
Use of Milder Nitrating Agents: Instead of the aggressive nitric acid/sulfuric acid mixture, consider using milder nitrating agents. Various reagents have been developed for nitration under milder or neutral pH conditions.[9][10]
-
Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Time and Temperature: Monitor the reaction progress carefully (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated products. Lowering the reaction temperature can also help to improve selectivity.[1]
Quantitative Data: Isomer Ratios in Nitration
The following table provides typical isomer distributions for the nitration of a substituted benzene. Note that these ratios can vary with reaction conditions.
| Substituent | Ortho (%) | Meta (%) | Para (%) | Reference(s) |
| -Cl (Chlorobenzene) | ~30 | ~1 | ~70 | [8] |
| -NO₂ (Nitrobenzene) | ~6 | ~93 | ~1 | [8] |
This data highlights the strong directing effects of the substituents on the aromatic ring.
Purification of Nitrated Halogenated Anilines
The crude product from the nitration reaction will likely contain a mixture of isomers, unreacted starting material, and potentially some side products. Purification is often necessary to obtain the desired isomer in high purity.
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. Ethanol or mixtures of ethanol and water are often effective for nitroanilines.[11]
-
Column Chromatography: For separating mixtures of isomers that have different polarities, column chromatography on silica gel is a powerful technique.
-
Adsorption: Zeolites have been shown to be effective in adsorbing aniline and nitro-substituted anilines from aqueous solutions, which can be a useful purification strategy.[12]
Mechanistic Considerations
The nitration of halogenated anilines is a classic example of electrophilic aromatic substitution. The key steps are:
-
Generation of the Electrophile: In a mixture of concentrated nitric and sulfuric acids, the nitronium ion (NO₂⁺) is formed.[13][14]
-
Electrophilic Attack: The electron-rich aromatic ring of the halogenated aniline (or its protected form) attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex).
-
Deprotonation: A weak base (such as water or HSO₄⁻) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitrated product.
The regioselectivity of the reaction is determined by the stability of the intermediate carbocation. Electron-donating groups (like -NH₂ or -NHCOR) stabilize the carbocation when the electrophile adds to the ortho and para positions. Electron-withdrawing groups (like -NO₂ or -NH₃⁺) direct the incoming electrophile to the meta position.
Caption: Simplified mechanism of electrophilic aromatic nitration.
By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, researchers can overcome common challenges and successfully synthesize nitrated halogenated anilines for their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for Suzuki coupling with 5-Bromo-4-fluoro-2-nitroaniline
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Bromo-4-fluoro-2-nitroaniline in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide in-depth, field-proven insights to help you navigate the specific challenges and opportunities presented by this unique substrate. The electron-withdrawing nature of the nitro and fluoro groups, combined with the coordinating potential of the aniline, requires a carefully considered approach to achieve high yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding reaction planning and optimization for the Suzuki coupling of this compound.
Q1: How do the substituents on this compound influence its reactivity in a Suzuki coupling?
A1: The electronic nature of this substrate is complex and significantly impacts the catalytic cycle.
-
Activating Effect: The strong electron-withdrawing nitro (-NO₂) and fluoro (-F) groups make the aromatic ring electron-deficient. This electronic pull greatly facilitates the oxidative addition step, which is often the rate-determining step in the Suzuki catalytic cycle.[1][2] The C-Br bond is "activated" towards insertion by the Pd(0) catalyst. In fact, the nitro group makes the aryl halide more reactive.[3]
-
Potential Inhibition: The free aniline (-NH₂) group, being a Lewis base, can coordinate to the palladium center. This coordination can sometimes sequester the catalyst, reducing its availability for the catalytic cycle and potentially inhibiting the reaction.[4]
-
Reactivity Hierarchy: The C-Br bond is significantly more reactive than the C-F or C-NO₂ bonds in the context of oxidative addition. While some advanced methods exist for coupling C-NO₂ bonds, under standard Suzuki conditions, you can expect highly selective coupling at the C-Br position.[5][6][7]
Q2: What is a reliable set of starting conditions for a pilot reaction with this substrate?
A2: For a new, challenging substrate like this, starting with a robust, well-understood catalyst system is crucial. Below are recommended starting points for a small-scale test reaction.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source that avoids the need for in-situ reduction, which can sometimes lead to side reactions like boronic acid homocoupling.[2][8] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands are known to accelerate both oxidative addition and reductive elimination, and are often effective for challenging substrates, including those with coordinating groups.[3][9][10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | A strong, non-nucleophilic base is needed to form the boronate species for transmetalation.[11][12] K₃PO₄ is a robust choice, while the higher solubility of Cs₂CO₃ can sometimes improve reaction rates.[13][14] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 5:1) | A polar, aprotic solvent system is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[2][15] |
| Temperature | 80-100 °C | This temperature range is a good starting point to ensure sufficient energy for the catalytic cycle without causing significant degradation of the starting materials or catalyst.[16][17] |
Q3: Is it necessary to protect the aniline's amino group?
A3: Not necessarily, but it is a critical consideration. Modern catalyst systems, particularly those using bulky phosphine ligands like the Buchwald-type ligands, often show high tolerance for free amines.[4]
-
Proceeding Unprotected: It is highly recommended to first attempt the reaction with the unprotected aniline. This saves synthetic steps. The electron-withdrawing groups on the ring reduce the basicity of the aniline, which may lessen its tendency to inhibit the catalyst.
-
When to Consider Protection: If you observe low conversion, catalyst death (e.g., formation of palladium black), or significant side products, protecting the amine as a carbamate (e.g., Boc) or an amide should be your next step.[18] Protection prevents coordination to the palladium center, often resulting in a cleaner and more efficient reaction.
Q4: What are the most common side reactions to anticipate?
A4: Being aware of potential side reactions is key to troubleshooting and optimization.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. It is often caused by excess water, high temperatures, or overly harsh basic conditions.[2][13] Using a more stable boronic ester (e.g., a pinacol ester) instead of the acid can mitigate this issue.
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is typically promoted by the presence of oxygen in the reaction mixture or issues with the Pd(0)/Pd(II) redox cycle.[2] Rigorous degassing of solvents and maintaining an inert atmosphere are critical to prevent this.
-
Debromination: The C-Br bond is replaced by a C-H bond on your starting material. This reductive pathway can compete with the desired cross-coupling, especially if hydride sources are inadvertently present in the reaction mixture (e.g., from certain solvents or impurities).[2]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Troubleshooting Guide
When experiments do not proceed as planned, a systematic approach is required. Use this guide to diagnose and resolve common issues.
Problem 1: No reaction or very low conversion of starting material.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The most common issue is catalyst deactivation by atmospheric oxygen. Ensure all solvents and reagents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes).[14][18] Use a fresh bottle of palladium precursor and ligand. |
| Insufficiently Active Conditions | The chosen conditions may not be potent enough. 1. Change the Ligand: Switch to a more electron-rich and bulky ligand (e.g., if SPhos fails, try RuPhos or cataCXium A).[4][9] 2. Change the Base: Switch to a more soluble or stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[13][19] 3. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C, but monitor for decomposition. |
| Poor Reagent Solubility | If the base or boronic acid is not soluble, the reaction will be slow or fail. Try a different solvent system (e.g., 2-MeTHF/H₂O, or DMF) that may better solubilize all components.[4][13] |
Problem 2: Significant amount of debrominated starting material is observed.
| Possible Cause | Recommended Solution |
| Hydride Source Present | This side reaction involves a hydride replacing the bromide on the palladium intermediate.[2] Ensure you are using high-purity, anhydrous solvents (when appropriate for the chosen base). Some technical-grade solvents or bases can contain impurities that act as hydride donors. |
| Ligand/Catalyst Choice | Certain catalytic systems may be more prone to this pathway. Screening alternative ligands can sometimes suppress the reductive dehalogenation pathway in favor of the desired cross-coupling.[18] |
Problem 3: The major byproduct is the homocoupled boronic acid (R'-R').
| Possible Cause | Recommended Solution |
| Oxygen Contamination | Oxygen can promote the homocoupling of boronic acids, especially in the presence of palladium.[2] Re-evaluate your inert atmosphere technique. Ensure the reaction is set up and runs under a positive pressure of argon or nitrogen.[14] |
| Pd(II) Precatalyst Issues | If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) can sometimes be inefficient or proceed via a pathway that involves homocoupling two equivalents of the boronic acid.[8] Consider switching to a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed palladacycle precatalyst. |
Problem 4: A black precipitate (palladium black) forms in the reaction flask.
| Possible Cause | Recommended Solution |
| Catalyst Decomposition | The formation of palladium black indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, losing its catalytic activity. This is often caused by insufficient ligand stabilization or excessively high temperatures.[2][20] |
| Incorrect Ligand:Palladium Ratio | Ensure you are using an adequate excess of the phosphine ligand relative to the palladium source. For monodentate ligands like SPhos, a Ligand:Pd ratio of 2:1 to 4:1 is typical. This helps maintain a stable, soluble catalytic species. |
| Reaction Temperature is Too High | Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[13] |
Troubleshooting Workflow
General Experimental Protocol
This protocol serves as a robust starting point and should be optimized for each specific boronic acid coupling partner.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[15]
-
Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[16]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Improving regioselectivity in the synthesis of 5-Bromo-4-fluoro-2-nitroaniline
A Guide to Improving Regioselectivity and Troubleshooting Common Issues
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-fluoro-2-nitroaniline. This key intermediate is often challenging to synthesize with high purity due to the formation of undesired isomers. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction and achieve higher regioselectivity.
Understanding the Challenge: The Role of Directing Groups in Electrophilic Aromatic Substitution
The synthesis of this compound involves electrophilic aromatic substitution on a substituted aniline derivative. The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the aromatic ring. In the case of the precursor, 4-fluoro-2-nitroaniline, we have three key functional groups:
-
Amino Group (-NH₂): A strongly activating ortho-, para-director.[1][2] It donates electron density to the ring through resonance, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.[3]
-
Nitro Group (-NO₂): A strongly deactivating meta-director.[4] It withdraws electron density from the ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions.[3]
-
Fluoro Group (-F): A weakly deactivating ortho-, para-director.[5] While it withdraws electron density through induction, it can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.
The challenge in synthesizing the desired 5-bromo isomer lies in the competing directing effects of these groups. The amino group strongly directs ortho and para, while the nitro group directs meta to its position. The fluorine atom also directs ortho and para. The interplay of these effects can lead to a mixture of isomers, primarily the desired this compound and the undesired 3-bromo-4-fluoro-2-nitroaniline.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: I am getting a mixture of isomers, with a significant amount of the undesired 3-bromo-4-fluoro-2-nitroaniline. How can I improve the regioselectivity for the 5-bromo isomer?
Answer: This is the most common challenge in this synthesis. The formation of the 3-bromo isomer is due to the strong ortho-directing effect of the amino group. Here are several strategies to improve the regioselectivity for the desired 5-bromo product:
Strategy 1: Protection of the Amino Group
The most effective way to improve regioselectivity is to temporarily protect the amino group, reducing its activating and ortho-directing influence.[6][7] Acetylation is a common and effective protection strategy.[8]
-
Mechanism: By converting the amino group to an acetamido group (-NHCOCH₃), you reduce its electron-donating ability and introduce steric hindrance at the ortho position (position 3). This makes the position para to the amino group (position 5) the more favorable site for electrophilic attack.[7]
-
Workflow:
-
Protection: React 4-fluoro-2-nitroaniline with acetic anhydride to form N-(4-fluoro-2-nitrophenyl)acetamide.[6]
-
Bromination: Brominate the protected intermediate. The acetamido group will now direct the bromine to the desired 5-position.
-
Deprotection: Hydrolyze the acetamido group under acidic or basic conditions to yield the final product, this compound.[6][8]
-
Strategy 2: Choice of Brominating Agent and Catalyst
The choice of brominating agent and catalyst can significantly influence the isomer ratio.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to liquid bromine.[9][10] It can lead to a higher proportion of the desired para-brominated product.
-
Copper(II) Sulfate Catalyst: The use of a copper catalyst, such as CuSO₄·5H₂O, with NaBr and an oxidant like Na₂S₂O₈ has been shown to be effective for regioselective bromination of anilines.[11][12]
Strategy 3: Control of Reaction Conditions
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.[6]
-
Solvent: The choice of solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experimenting with different solvents (e.g., acetic acid, acetonitrile/water) may lead to improved regioselectivity.[11]
Question 2: My reaction yield is low, even after optimizing for regioselectivity. What are the possible causes and how can I improve the yield?
Answer: Low yields can stem from several factors, including incomplete reactions, side reactions, and product loss during workup and purification.
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature might be necessary, but be mindful of the potential impact on regioselectivity.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the brominating agent and any catalysts. An excess of the brominating agent can lead to the formation of di-brominated byproducts.[11]
-
-
Side Reactions:
-
Oxidation: Aniline derivatives are susceptible to oxidation, especially under harsh reaction conditions. Using a milder brominating agent like NBS can help minimize oxidative side reactions.
-
Over-bromination: As mentioned, using a significant excess of the brominating agent can lead to the formation of di-bromo compounds.[11] Careful control of the stoichiometry is crucial.
-
-
Product Loss During Workup and Purification:
-
Extraction: Ensure efficient extraction of the product from the reaction mixture by using an appropriate solvent and performing multiple extractions.
-
Purification: Recrystallization and column chromatography are common purification methods.[13] Optimize the solvent system for recrystallization to maximize recovery of the pure product. For column chromatography, select a solvent system that provides good separation between the desired product and any impurities.[13]
-
Question 3: How can I accurately identify and quantify the different isomers in my reaction mixture?
Answer: Accurate identification and quantification of isomers are crucial for optimizing your reaction. Several analytical techniques are well-suited for this purpose:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying isomers.[14] Developing a suitable HPLC method will allow you to determine the exact ratio of 5-bromo to 3-bromo isomers in your crude product and assess the purity of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR spectroscopy are powerful tools for structural elucidation.[15] The different isomers will have distinct NMR spectra, allowing for their identification and, with appropriate standards, quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to separate and identify volatile isomers based on their retention times and mass spectra.
A combination of these techniques will provide a comprehensive analysis of your reaction products.[15][16]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The most common starting material is 4-fluoro-2-nitroaniline. However, some synthetic routes start from 2-bromo-5-fluoroaniline and then perform a nitration step.[6][17] The choice of starting material will depend on the availability and cost of the reagents, as well as the desired synthetic strategy.
Q2: What are the critical safety precautions to take during this synthesis?
-
Handling Bromine and NBS: Bromine is highly corrosive and toxic. NBS is also a hazardous substance. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handling Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive. Always add acid to water, not the other way around, and handle with extreme care.
-
Exothermic Reactions: Nitration reactions can be highly exothermic.[18] It is crucial to control the temperature of the reaction mixture, often by using an ice bath, and to add reagents slowly.
Q3: What are the best methods for purifying the final product?
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[13] A suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) should be chosen to dissolve the compound at high temperatures and allow it to crystallize upon cooling, leaving impurities behind in the solution.[13]
-
Column Chromatography: For more challenging separations, especially for removing closely related isomers, silica gel column chromatography is a powerful technique.[13] A suitable eluent system is chosen based on TLC analysis to achieve good separation.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Amino Group Protection
This protocol is based on the strategy of protecting the amino group to enhance regioselectivity.[6][8]
Step 1: Acetylation of 4-fluoro-2-nitroaniline
-
In a round-bottom flask, dissolve 4-fluoro-2-nitroaniline in acetic anhydride.
-
Gently heat the mixture under reflux for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the product, N-(4-fluoro-2-nitrophenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-(4-fluoro-2-nitrophenyl)acetamide
-
Dissolve the dried N-(4-fluoro-2-nitrophenyl)acetamide in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid or N-bromosuccinimide (NBS) portion-wise, maintaining the low temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and collect the precipitated N-(5-bromo-4-fluoro-2-nitrophenyl)acetamide by filtration.
Step 3: Hydrolysis of N-(5-bromo-4-fluoro-2-nitrophenyl)acetamide
-
Suspend the crude N-(5-bromo-4-fluoro-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the crude this compound by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Bromination Conditions on Isomer Ratio (Hypothetical Data)
| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | 5-Bromo : 3-Bromo Isomer Ratio |
| 1 | Br₂ | None | Acetic Acid | 25 | 60 : 40 |
| 2 | Br₂ | None | Acetic Acid | 0 | 75 : 25 |
| 3 | NBS | None | Acetonitrile | 25 | 85 : 15 |
| 4 | NaBr/Na₂S₂O₈ | CuSO₄·5H₂O | Acetonitrile/Water | 25 | 90 : 10 |
| 5 | NBS (on protected amine) | None | Acetic Acid | 25 | >98 : 2 |
Visualizations
Caption: A decision-making workflow for troubleshooting low regioselectivity.
Caption: The synthetic pathway involving amino group protection.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 7. quora.com [quora.com]
- 8. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of 5-Bromo-4-fluoro-2-nitroaniline
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 5-Bromo-4-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a highly functionalized molecule, this compound possesses multiple reactive sites, which, while synthetically useful, can also lead to unintended degradation under various reaction conditions. This document provides in-depth, experience-driven answers to common issues, troubleshooting protocols, and a mechanistic understanding of the potential degradation pathways to help you ensure the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low, and I see multiple unknown spots on my TLC. What are the primary factors that could be causing the degradation of this compound?
A1: The stability of this compound is contingent on several interconnected factors. The molecule's structure, featuring an electron-donating amino group and a potent electron-withdrawing nitro group, along with two halogen substituents, creates a complex reactive profile. The primary factors influencing its stability are:
-
Nucleophilicity of Reagents: The aromatic ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr), particularly at the fluorine-bearing carbon, due to the strong electron-withdrawing effect of the ortho-nitro group.[1][2] Strong nucleophiles (e.g., alkoxides, thiolates, and even some amines at elevated temperatures) can readily displace the fluoride or, less commonly, the bromide.
-
Presence of Reducing Agents: The nitro group is susceptible to reduction under a wide variety of conditions, including catalytic hydrogenation (e.g., H₂/Pd/C), dissolving metals (e.g., Fe, Zn, or SnCl₂ in acid), or hydride reagents.[3][4][5] Unintentional reduction can occur if your reaction conditions generate a reducing environment.
-
Reaction Temperature: High temperatures can promote unwanted side reactions. Above certain thresholds, thermal decomposition can occur, leading to complex product mixtures.[6][7] SNAr reactions are also often accelerated at higher temperatures.
-
Exposure to Light: Nitroaromatic compounds are often photosensitive.[8] Exposure to UV or even high-intensity visible light can initiate photochemical degradation pathways, generating radical species and leading to complex byproducts.[9][10][11]
-
pH of the Reaction Medium: Extreme pH values can be detrimental. Strongly basic conditions can enhance the rate of nucleophilic attack, while strongly acidic conditions, especially at high temperatures, could potentially lead to hydrolysis or other acid-catalyzed degradation pathways.
Q2: I'm observing a significant byproduct that appears to have lost fluorine. What is the mechanism, and how can I prevent it?
A2: The loss of fluorine is almost certainly due to a Nucleophilic Aromatic Substitution (SNAr) reaction. This is one of the most common degradation pathways for this molecule.
Causality & Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[12][13]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bonded to the fluorine. This position is highly electrophilic (electron-poor) because the powerful electron-withdrawing nitro group, positioned ortho to the fluorine, can stabilize the incoming negative charge.
-
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.[1]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. In this case, fluoride (F⁻) is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly susceptible to attack.[12]
Troubleshooting & Prevention:
-
Control Nucleophilicity: If possible, use a less reactive or more sterically hindered nucleophile.
-
Lower the Temperature: SNAr reactions are kinetically controlled. Reducing the reaction temperature can significantly slow down or prevent this unwanted side reaction.
-
Protecting Groups: If the nucleophile is part of your desired reagent, consider if a change in the synthetic route is possible where this functionality is introduced before the sensitive this compound is used.
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SNAr reactions. If your primary reaction allows, consider switching to a less polar solvent to disfavor the formation of the charged Meisenheimer intermediate.
Visualization of the SNAr Pathway
Caption: SNAr degradation pathway of this compound.
Q3: My mass spectrometry results show a product with a mass corresponding to the reduction of the nitro group to an amine. What conditions cause this, and how can it be avoided?
A3: The conversion of the nitro group (-NO₂) to a primary amine (-NH₂) is a reductive process. This is a very common transformation for nitroaromatic compounds and can be triggered by a surprisingly wide range of "mild" reducing conditions that may be present unintentionally in your reaction.[3][4]
Causality & Common Reducing Conditions:
-
Catalytic Hydrogenation: This is the most common cause. If you are performing a reaction that uses a metal catalyst (e.g., Pd, Pt, Ni) and a source of hydrogen (H₂ gas, transfer hydrogenation reagents like ammonium formate), you will almost certainly reduce the nitro group.[5] Raney nickel is often used to avoid dehalogenation, but it will still effectively reduce the nitro group.[5]
-
Metals in Acid: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (like HCl or acetic acid) is a classic method for nitro reduction.[5] Ensure your reaction vessel and reagents do not introduce metallic impurities, especially in an acidic medium.
-
Other Reductants: Reagents like sodium borohydride (NaBH₄) in the presence of a catalyst, or stronger reagents like lithium aluminum hydride (LiAlH₄), will also reduce the nitro group.[14][15]
Troubleshooting & Prevention:
-
Reagent Purity: Ensure all reagents are free from metallic or other reducing impurities.
-
Inert Atmosphere: If your reaction is sensitive to trace reducing agents, running it under an inert atmosphere (N₂ or Ar) can help prevent unwanted side reactions.
-
Avoid Hydrogenation Conditions: If your synthesis requires the removal of a protecting group via hydrogenation (e.g., a benzyl group), perform this step before introducing the nitro group in your synthetic sequence, or use a protecting group that can be removed under non-reducing conditions.
-
Chemoselectivity: If a reduction is necessary elsewhere in the molecule, carefully choose a chemoselective reagent that will not affect the nitro group. This often requires careful literature searching for your specific substrate class.
Visualization of the Reductive Pathway
Caption: Stepwise reduction of the nitro group to a primary amine.
Q4: I am observing byproducts where the bromine or fluorine has been replaced by hydrogen. What is causing this dehalogenation?
A4: The replacement of a halogen atom with a hydrogen atom is known as hydrodehalogenation or simply dehalogenation. This is a reductive process that can compete with nitro group reduction, particularly when using certain catalytic hydrogenation methods.[16]
Causality & Mechanism:
-
Catalytic Hydrogenation: This is the most frequent cause. While highly effective for nitro reductions, catalysts like Palladium on Carbon (Pd/C) are notoriously efficient at cleaving carbon-halogen bonds (C-Br, C-Cl, C-I).[5] The C-F bond is generally more robust but can also be cleaved under more forcing conditions.
-
Radical Reactions: Dehalogenation can also proceed via radical mechanisms.[16] This can be initiated by photolysis or by certain transition-metal catalysts and a hydrogen atom donor.
Troubleshooting & Prevention:
-
Catalyst Choice: If you must perform a reduction in the presence of the halogens, avoid Pd/C. Catalysts like Raney Nickel are often recommended as they are less prone to causing dehalogenation of aromatic halides.[5] Platinum-based catalysts (e.g., PtO₂) can sometimes offer a different selectivity profile.
-
Control Reaction Conditions: Minimize reaction time and temperature. Over-reduction is more likely with prolonged exposure to the catalyst and hydrogen source.
-
Alternative Reducing Agents: If you are trying to reduce the nitro group, consider non-catalytic methods that do not affect halogens, such as using SnCl₂ or Fe/NH₄Cl.
Troubleshooting Guides & Experimental Protocols
Data Summary: Key Degradation Pathways
| Degradation Pathway | Key Influencing Factors | Common Byproducts | Preventative Measures |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles, high temperature, polar aprotic solvents | Fluorine-substituted compounds | Lower temperature, use less polar solvents, consider alternative synthetic routes. |
| Nitro Group Reduction | Catalytic hydrogenation (Pd, Pt, Ni), reducing metals (Fe, Zn), hydride reagents | 5-Bromo-4-fluoro-benzene-1,2-diamine | Avoid reducing conditions, use chemoselective reagents, ensure reagent purity. |
| Hydrodehalogenation | Catalytic hydrogenation (especially Pd/C) | De-brominated or de-fluorinated analogs | Use alternative catalysts (e.g., Raney Nickel), minimize reaction time, use non-catalytic reducing agents. |
| Photodegradation | Exposure to UV or high-intensity visible light | Complex mixture of nitrophenols, HONO, NOx, and polymeric materials.[8][9][10] | Protect reaction from light (amber glass, foil), use filtered light sources. |
| Thermal Decomposition | High temperatures (>200-225°C for similar nitroanilines).[6] | Gaseous products (NOx, CO₂), complex tars.[17] | Maintain strict temperature control, avoid localized overheating. |
Protocol 1: Monitoring Degradation by HPLC-MS
This protocol provides a self-validating system to monitor the stability of this compound during a reaction.
Objective: To quantify the consumption of the starting material and identify the formation of potential degradation products in real-time.
Materials:
-
Reaction mixture aliquots
-
Quenching solution (e.g., cold acetonitrile or a suitable buffer)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
HPLC system with a UV/PDA detector and coupled to a Mass Spectrometer (ESI or APCI source)
-
C18 reverse-phase HPLC column
Methodology:
-
Baseline Sample (T=0): Before initiating the reaction (e.g., before adding a catalyst or starting heating), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench Immediately: Dilute the aliquot immediately in a known volume (e.g., 1 mL) of a cold quenching solution. This stops the reaction and prevents further degradation post-sampling. This step is critical for accurate time-point analysis.
-
Periodic Sampling: At regular intervals (e.g., T=30 min, 1 hr, 2 hr, etc.), repeat steps 1 and 2.
-
HPLC-MS Analysis:
-
Inject the diluted, quenched samples onto the HPLC-MS system.
-
Develop a gradient elution method that provides good separation between the starting material and potential products. A typical gradient might run from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 15-20 minutes.
-
Monitor the UV absorbance at a wavelength where the starting material and expected byproducts absorb (e.g., 254 nm and ~400 nm for nitroaromatics).
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative ion modes.
-
-
Data Analysis & Validation:
-
Starting Material: Track the peak area of the starting material (m/z ~235/237 for the bromine isotopes). A decrease over time confirms its consumption.
-
Identify Byproducts: Look for new peaks in the chromatogram. Correlate these with their mass spectra.
-
SNAr Product: Look for a mass corresponding to [M - F + Nu] where Nu is your nucleophile.
-
Nitro Reduction Product: Look for a mass corresponding to [M - O₂ + H₂], a loss of 30 Da (m/z ~205/207).
-
Dehalogenation Product: Look for [M - Br + H] (m/z ~156) or [M - F + H] (m/z ~216/218).
-
-
Mass Balance: A good analysis should account for the majority of the starting material, either as the desired product or identified byproducts. A poor mass balance may suggest the formation of non-ionizable species or polymeric material.
-
Experimental Workflow for Degradation Analysis
Caption: Workflow for monitoring reaction stability and identifying byproducts.
References
- 1. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Catalytic reduction of 2-nitroaniline: a review | Semantic Scholar [semanticscholar.org]
- 4. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. iokinetic.com [iokinetic.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 17. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-4-fluoro-2-nitroaniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-nitroaniline. This document provides in-depth troubleshooting guides and FAQs to address catalyst poisoning, a common challenge encountered during synthetic transformations involving this versatile but complex intermediate.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is sluggish or has completely stalled. How can I determine if catalyst poisoning is the cause?
A1: A stalled or slow reaction is a classic symptom of catalyst deactivation, where poisoning is a primary suspect. Signs that point specifically to catalyst poisoning include:
-
A sudden or gradual stop in the consumption of starting materials, often observed via TLC or LC-MS.
-
In catalytic hydrogenations, a premature halt in hydrogen uptake.[1]
-
The formation of a black precipitate (palladium black), which indicates the decomposition and agglomeration of a palladium catalyst.[2][3]
-
The appearance of unexpected side products, which can result from incomplete transformations on a deactivated catalyst surface.[1]
While these signs strongly suggest poisoning, it is crucial to first rule out other common experimental errors, such as impure reagents/solvents, improper reaction temperature, or insufficient degassing (for air-sensitive reactions).
Q2: What specific functional groups on the this compound molecule are responsible for poisoning the catalyst?
A2: The structure of this compound contains several functional groups that can act as catalyst poisons by strongly adsorbing to the metal's active sites.[4][5]
-
Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal center (e.g., palladium), acting as a Lewis base. This can inhibit the catalyst by blocking sites needed for the catalytic cycle.[2]
-
Nitro Group (-NO₂): Nitro compounds themselves can act as catalyst poisons for certain transition metals by binding to the surface.[1][4][6]
-
Halogens (Bromo- and Fluoro-): In reactions like catalytic hydrogenation, reductive side reactions can produce hydrogen halides (HBr, HF). These acids can poison the catalyst.[7] Furthermore, halide anions in general are known catalyst inhibitors.[1][4]
Q3: Are certain types of catalysts more susceptible to poisoning by this substrate?
A3: Yes, palladium-based catalysts, which are frequently used for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and hydrogenation reactions, are particularly sensitive.
-
Palladium on Carbon (Pd/C): Commonly used for hydrogenation, it is highly susceptible to poisoning by sulfur compounds, halides, and strong coordinating groups like amines.[1]
-
Homogeneous Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Used in cross-coupling, these are vulnerable to inhibition by the substrate's amino group. The aniline can displace necessary ligands or bind to the active Pd(0) species, disrupting the catalytic cycle.[2]
The susceptibility depends on the metal's electronic state and the steric and electronic properties of its ligands. Catalysts with bulky ligands can sometimes mitigate poisoning by the substrate's amino group.
Q4: My starting material appears pure by NMR. Could trace impurities still be poisoning my catalyst?
A4: Absolutely. Many potent catalyst poisons can be effective at parts-per-million (ppm) levels and may not be detectable by standard NMR. The most common and virulent poisons are:
-
Sulfur Compounds: Thiols, thioethers, and sulfates are notorious for irreversibly poisoning palladium and nickel catalysts, even in trace amounts.[1][8][9] These can be carryovers from previous synthetic steps.
-
Other Nitrogen Compounds: Impurities like pyridines or other nitrogen-containing heterocycles can also act as poisons.[10]
-
Heavy Metals: Contamination from other metals can interfere with the desired catalytic process.
If you suspect impurities, purifying the starting material by recrystallization or column chromatography is a recommended first step.
Troubleshooting Guide for Common Reactions
This section provides a structured approach to diagnosing and solving issues in specific reaction types.
Scenario 1: Failed or Low-Yield Suzuki-Miyaura Cross-Coupling
You are attempting to couple this compound with a boronic acid and observe low conversion and/or catalyst decomposition.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Scenario 2: Stalled Catalytic Hydrogenation of the Nitro Group
You are attempting to reduce the nitro group to an amine using a heterogeneous catalyst (e.g., Pd/C) and hydrogen gas, but the reaction stops prematurely.
Potential Causes and Solutions
-
Cause: Acid Poisoning from Hydrodehalogenation
-
Explanation: A common side reaction is the cleavage of the C-Br bond (hydrodehalogenation), which produces HBr. This acid poisons the palladium catalyst.[7]
-
Solution: Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), to act as a "proton scavenger" and neutralize the acid as it forms.
-
-
Cause: Product Inhibition
-
Explanation: The product, a substituted benzene-1,2-diamine, can be a stronger ligand for the palladium surface than the starting nitroaniline. As the product concentration increases, it can competitively bind to and block the active sites.[1]
-
Solution:
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
If the problem persists, consider switching to a different catalyst system, such as Raney Nickel, which may have a different susceptibility to product inhibition.
-
-
Summary of Potential Poisons and Mitigation Strategies
| Poison Source | Poisoning Agent(s) | Affected Catalyst(s) | Mitigation Strategy |
| Substrate Itself | Amino group (-NH₂) | Homogeneous Pd (e.g., Pd(PPh₃)₄) | Protect the amine; use bulky ligands. |
| Nitro group (-NO₂) | Pd, Ni | Optimize reaction conditions; may be unavoidable. | |
| Side Reactions | Hydrogen Halides (HBr, HF) | Pd/C, Raney Ni | Add a non-nucleophilic base (proton scavenger). |
| Product | Diamine product | Pd/C | Increase catalyst loading; switch catalyst type. |
| External | Sulfur compounds (thiols, etc.) | Pd, Ni, Pt | Purify starting materials; use scavenger resins.[8][9] |
| Air / Moisture | Pd(0) complexes | Rigorously degas solvents and use an inert atmosphere. |
Experimental Protocols
Protocol 1: Amine Protection (Boc Group) for Cross-Coupling
This protocol prevents the aniline from inhibiting the palladium catalyst in cross-coupling reactions.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (1.5 eq).
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting Boc-protected aniline by column chromatography on silica gel. The product is now ready for use in cross-coupling reactions.
Protocol 2: General Guidance for Regeneration of Poisoned Pd/C Catalyst
If a batch of Pd/C is suspected to be poisoned, regeneration can sometimes restore its activity. This is a general guide; effectiveness depends on the nature of the poison.
WARNING: Handle catalysts with care in an appropriate fume hood.
-
Separation: Carefully filter the spent Pd/C catalyst from the reaction mixture. Wash it thoroughly with the reaction solvent to remove residual organics.
-
Aqueous Wash (for acid poisoning):
-
Suspend the catalyst in a dilute aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).
-
Stir the slurry for 1-2 hours at room temperature.
-
Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.
-
-
Solvent Wash: Wash the catalyst sequentially with ethanol and then a non-polar solvent like hexane to remove water and other impurities.
-
Drying: Dry the catalyst thoroughly under high vacuum, preferably with gentle heating (e.g., 60-80 °C). Ensure the catalyst is completely dry before storage or reuse.
Note: This procedure is most effective for removing acid residues or weakly adsorbed inhibitors. For severe poisoning, especially by sulfur, the catalyst may not be fully recoverable and replacement is often more practical.[11][12]
Visualization of Catalyst Poisoning Pathways
Caption: Potential pathways for catalyst poisoning originating from the substrate or impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. catalysis-conferences.com [catalysis-conferences.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. dcl-inc.com [dcl-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. dcl-inc.com [dcl-inc.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 5-Bromo-4-fluoro-2-nitroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing the exothermic nature of the synthesis of 5-Bromo-4-fluoro-2-nitroaniline, a key intermediate in pharmaceutical development.[1][2] Our focus is on ensuring procedural safety, maximizing yield, and maintaining product purity.
Introduction: The Challenge of a Powerful Exotherm
The nitration of halogenated anilines is a notoriously energetic process.[3][4] The synthesis of this compound involves the introduction of a nitro group onto an already activated aromatic ring, a reaction that is highly exothermic.[3] Failure to properly manage the heat generated can lead to a thermal runaway, characterized by a rapid increase in temperature and pressure, which can result in side reactions, product degradation, and, in severe cases, catastrophic equipment failure.[5][6] This guide is designed to equip you with the knowledge and protocols to safely and effectively control this challenging reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 4-bromo-2-fluoroaniline so exothermic?
A1: The high exothermicity stems from several factors:
-
Activating Effects: The amino (-NH2) group on the aniline ring is a strong activating group, donating electron density to the aromatic system and making it highly susceptible to electrophilic attack by the nitronium ion (NO2+).[7]
-
Heat of Reaction: Nitration reactions, in general, have a high exothermic heat of reaction. This inherent energy release must be carefully managed.
-
Potential for Side Reactions: Poor temperature control can lead to over-nitration or decomposition, which can also be exothermic and contribute to a thermal runaway.[3]
Q2: What are the primary risks associated with a loss of temperature control?
A2: The primary risks include:
-
Thermal Runaway: A situation where the reaction's heat generation surpasses the cooling system's capacity to remove it, leading to a rapid, uncontrolled increase in temperature and pressure.[5][6]
-
Product Degradation and Impurity Formation: Elevated temperatures can lead to the formation of unwanted byproducts, such as dinitrated compounds or oxidative decomposition products, which complicates purification and reduces yield.[7][8]
-
Safety Hazards: In a sealed or inadequately vented reactor, a thermal runaway can lead to an explosion.[4][9] The release of corrosive and toxic materials is also a significant concern.
Q3: What is the role of sulfuric acid in this reaction, and does it contribute to the exotherm?
A3: Concentrated sulfuric acid serves two main purposes:
-
Generation of the Electrophile: It protonates nitric acid, facilitating the formation of the highly reactive nitronium ion (NO2+), which is the active electrophile in the nitration.[1][10]
-
Reaction Medium: It acts as a solvent that can dissolve the reactants.[1]
While its primary role isn't direct heat generation in the main reaction, the mixing and dilution of concentrated acids are themselves exothermic processes.[5] Therefore, the initial preparation of the nitrating mixture must also be carefully cooled.
Q4: Can protecting the amino group reduce the exotherm?
A4: Yes, protecting the amino group, typically through acetylation to form an acetanilide, is a highly effective strategy.[7][8][11] The acetyl group moderates the activating effect of the nitrogen by withdrawing electron density, making the ring less reactive.[7][11] This leads to a more controlled, less vigorous reaction. The protecting group is then removed in a subsequent hydrolysis step.[2][8]
Q5: Are there alternatives to traditional batch processing for this reaction?
A5: Yes, flow chemistry, particularly using microreactors, is an excellent alternative for managing highly exothermic reactions like nitration.[12][13][14] The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, minimizing the risk of thermal runaway.[14][15] This technology enables reactions to be run under more aggressive conditions (higher temperatures and concentrations) with greater safety and control, often leading to higher yields and purity.[14]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Spike | 1. Too rapid addition of the nitrating agent. 2. Inadequate cooling capacity. 3. Insufficient stirring, leading to localized "hot spots." 4. Incorrect reagent concentration. | 1. Immediately stop the addition of the nitrating agent. 2. Increase cooling to the maximum. 3. Ensure vigorous stirring to improve heat dissipation. 4. If the temperature continues to rise, have a quenching agent (e.g., a large volume of cold water or ice) ready for emergency use. 5. For future runs, slow down the addition rate and consider diluting the nitrating mixture. |
| Formation of Dark Brown or Tarry Material | 1. Oxidation of the aniline starting material or product.[7][8] 2. Reaction temperature is too high, causing decomposition. 3. Impure starting materials.[8] | 1. Use purified, colorless starting materials. [8] 2. Maintain the recommended low temperature throughout the reaction. 3. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[8] 4. Protecting the amino group via acetylation can also make the substrate less prone to oxidation.[7][8] |
| Low Yield of the Desired Product | 1. Incomplete reaction. 2. Formation of multiple isomers. 3. Product loss during workup and purification. 4. Decomposition due to poor temperature control. | 1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Strict temperature control is crucial for regioselectivity. 3. Protecting the amino group can improve selectivity for the desired isomer.[7][11] 4. Optimize the workup procedure, including pH adjustment and solvent extraction. |
| Product Fails to Precipitate During Quenching | 1. The product may be more soluble in the quenching medium than anticipated. 2. Incorrect pH of the aqueous layer. | 1. Try quenching the reaction mixture by pouring it slowly onto a larger volume of crushed ice with vigorous stirring. 2. After quenching, carefully neutralize the acidic solution with a base (e.g., NaOH solution) while keeping the temperature low to precipitate the product. 3. If precipitation is still not occurring, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[16] |
Experimental Protocols & Methodologies
Recommended Protocol: Synthesis via an Acetanilide Intermediate (for Enhanced Safety)
This two-step method involves protecting the amine to moderate the highly exothermic nitration step.
Part A: Acetylation of 4-Bromo-2-fluoroaniline
-
Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-Bromo-2-fluoroaniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution while stirring. An initial exotherm will be observed. Maintain the temperature below 30°C with an ice bath if necessary.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).
-
Isolation: Pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the N-(4-Bromo-2-fluorophenyl)acetamide.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
Part B: Nitration of N-(4-Bromo-2-fluorophenyl)acetamide
-
Setup: In a jacketed reactor with overhead stirring and a temperature probe, add concentrated sulfuric acid. Cool the acid to 0-5°C using a circulating chiller.
-
Substrate Addition: Slowly add the dried N-(4-Bromo-2-fluorophenyl)acetamide in portions, ensuring the temperature does not exceed 10°C.
-
Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0°C. Add this mixture dropwise to the reactor, maintaining the internal temperature between 0-5°C. This is the critical exothermic step. The addition rate should be carefully controlled to prevent any significant temperature rise.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The nitrated product will precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
Part C: Hydrolysis to this compound
-
Setup: Reflux the crude nitrated acetanilide with aqueous hydrochloric acid (e.g., 15% HCl) for 2-4 hours.[2]
-
Isolation: Cool the solution. The product should precipitate. Adjusting the pH to be slightly basic with a cold NaOH solution can aid precipitation.
-
Purification: Collect the final product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visualizations and Diagrams
Logical Workflow for Managing Exothermic Risk
The following diagram illustrates the decision-making process for controlling the exothermic nitration reaction.
References
- 1. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 2. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. icheme.org [icheme.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 5-Bromo-4-fluoro-2-nitroaniline by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 5-Bromo-4-fluoro-2-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly impact the outcome of a synthetic route and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound. The methodologies presented are grounded in established analytical principles and validated against industry standards to ensure scientific integrity.
The Critical Role of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can have far-reaching consequences.[1] Impurities can arise from the manufacturing process, degradation, or storage and may include unreacted starting materials, by-products, or isomers.[2] These impurities can potentially be carried through subsequent synthetic steps, leading to a final API with an undesirable impurity profile, which can affect its safety, efficacy, and stability.[3] Therefore, robust and reliable analytical methods for purity determination are not just a matter of quality control; they are a fundamental requirement for regulatory compliance and the successful development of new therapeutics.[4]
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[5][6] For a substituted nitroaniline like this compound, which is a polar and non-volatile solid, reversed-phase HPLC is the method of choice for accurate purity assessment.[7][8]
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[4] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds have a higher affinity for the mobile phase and elute earlier, while less polar compounds are retained longer by the stationary phase.
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol provides a starting point for the development of a robust HPLC method for the purity analysis of this compound. Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[9][10][11]
1. Instrumentation and Columns:
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[12]
2. Reagents and Mobile Phase:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid (for improved peak shape and ionization in case of LC-MS).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.[5][13]
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the analyte).
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
5. Data Analysis:
-
The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Method Validation Synopsis (ICH Q2(R1))
To ensure the reliability of the HPLC method, it must be validated according to ICH Q2(R1) guidelines.[9][10][11][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[9]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[5] While HPLC is generally preferred for the purity analysis of nitroanilines due to their potential thermal lability, GC-MS can be an invaluable tool for identifying unknown impurities, provided that the analytical conditions are carefully optimized to prevent degradation of the analyte.[3][16][17]
Principle of GC-MS
In GC-MS, the sample is vaporized in a heated inlet and separated in a capillary column based on the compound's boiling point and affinity for the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound.[18]
Detailed Experimental Protocol: GC-MS
Careful optimization of the inlet temperature is crucial to prevent the thermal degradation of this compound.[3][16][17]
1. Instrumentation and Columns:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Analytical Column: A low- to mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.
2. Reagents and Carrier Gas:
-
Solvent: Dichloromethane or ethyl acetate (GC grade).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Sample Preparation:
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration of approximately 0.1 mg/mL.
4. GC-MS Conditions:
-
Inlet Temperature: Start with a lower temperature (e.g., 200-220 °C) and gradually increase to find the optimal balance between volatilization and degradation.[16][17]
-
Injection Mode: Splitless injection for higher sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
Data Interpretation: Expected Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight (approximately 235 g/mol ).[19] A characteristic isotopic pattern for the bromine atom (79Br and 81Br in a ~1:1 ratio) will result in an M+2 peak of similar intensity to the M+ peak.[20] Common fragmentation pathways for nitroaromatic compounds include the loss of NO2, NO, and CO.[21][22]
Part 3: Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals. The following table provides a direct comparison of the two techniques.
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gaseous mobile phase and liquid/solid stationary phase. |
| Analyte Compatibility | Excellent for non-volatile and thermally labile compounds.[7] | Suitable for volatile and semi-volatile, thermally stable compounds.[5] |
| Selectivity | High, based on polarity. Can be tuned with mobile phase composition. | Very high, based on boiling point and mass-to-charge ratio. |
| Sensitivity | Good to excellent, depending on the detector. | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
| Quantitative Accuracy | Excellent, considered the gold standard for purity assays.[5] | Good, but can be affected by thermal degradation and matrix effects. |
| Impurity Identification | Tentative identification based on retention time and UV spectra. | Definitive identification based on mass spectral fragmentation patterns.[18] |
| Analysis Time | Typically 15-30 minutes per sample. | Can be faster, around 10-20 minutes, but requires longer cool-down times. |
| Cost & Complexity | Higher initial and running costs (solvents).[8] | Lower solvent costs, but requires more expertise in method development for labile compounds. |
Discussion: Choosing the Right Technique
For the routine quality control and quantitative purity assessment of this compound, HPLC is the superior choice .[5][7] Its ability to analyze the compound at ambient temperature without the risk of thermal degradation ensures the accuracy and reliability of the purity value. The high precision and robustness of HPLC methods make them ideal for release testing and stability studies in a regulated environment.[6]
GC-MS , on the other hand, is an invaluable tool for impurity profiling and identification .[8] If the HPLC analysis reveals the presence of unknown impurities, GC-MS can be used to elucidate their structures. The detailed fragmentation patterns obtained from mass spectrometry provide a much higher degree of confidence in impurity identification than the retention time and UV data from an HPLC analysis. However, it is imperative to use a carefully optimized, low-temperature inlet method to minimize the risk of creating thermal artifacts that could be mistaken for actual impurities.[16][17]
In a comprehensive analytical strategy, HPLC and GC-MS are not mutually exclusive but rather complementary techniques. HPLC is used for the primary purity determination, while GC-MS is employed for the structural characterization of any detected impurities.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. High-Performance Liquid Chromatography stands out as the most suitable technique for accurate and reliable quantitative purity determination due to its compatibility with non-volatile and potentially thermally labile compounds. Gas Chromatography-Mass Spectrometry, while requiring careful method development to avoid thermal degradation, offers unparalleled capabilities for the definitive identification of unknown impurities. A judicious application of both techniques provides a comprehensive and robust analytical strategy for the complete characterization of this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 3. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. wjpmr.com [wjpmr.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. agilent.com [agilent.com]
- 13. sartorius.com [sartorius.com]
- 14. starodub.nl [starodub.nl]
- 15. ICH Official web site : ICH [ich.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 4-Fluoro-2-nitroaniline [webbook.nist.gov]
A Predictive and Comparative Guide to the ¹H and ¹³C NMR Interpretation of 5-Bromo-4-fluoro-2-nitroaniline
For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of research integrity and progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. This guide provides an in-depth, predictive interpretation of the ¹H and ¹³C NMR spectra for 5-Bromo-4-fluoro-2-nitroaniline, a polysubstituted aromatic amine of interest as a potential synthetic intermediate.
In the absence of a publicly available experimental spectrum for this specific isomer, this guide employs a robust, field-proven methodology: combining high-accuracy in silico spectral prediction with a rigorous comparative analysis against structurally related analogs. This approach not only provides a reliable reference for researchers working with this compound but also illustrates a powerful workflow for structural verification when reference standards are unavailable.
The Logic of Predictive NMR Interpretation
The chemical shift and coupling patterns in NMR are exquisitely sensitive to the electronic environment of each nucleus. For a substituted benzene ring, the interplay between electron-donating groups (EDGs) like the amino (-NH₂) group and electron-withdrawing groups (EWGs) like the nitro (-NO₂) and halogen (-F, -Br) groups creates a unique magnetic fingerprint. Our approach is to first predict this fingerprint computationally and then validate it by dissecting the known spectral features of simpler, related molecules.
Caption: Workflow for predictive NMR analysis.
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the atoms of this compound are numbered according to IUPAC conventions, starting from the carbon bearing the amino group.
Caption: Structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show two distinct signals in the aromatic region, corresponding to H-3 and H-6, in addition to a broad signal for the amino protons. The analysis was performed using the algorithm from NMRDB.org[1].
| Predicted Chemical Shift (δ, ppm) | Assigned Proton | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| ~8.35 | H-3 | Doublet (d) | ~9.0 Hz | Strongly deshielded by the para-nitro group and ortho-fluorine. Split only by the adjacent H-F coupling across 3 bonds (³JHF). |
| ~7.05 | H-6 | Doublet (d) | ~7.0 Hz | Less deshielded, positioned ortho to the electron-donating amino group. Split by the adjacent H-F coupling across 4 bonds (⁴JHF). |
| ~5.5-6.5 | -NH₂ | Broad singlet (br s) | N/A | Labile protons, often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Position is solvent-dependent. |
Expert Insights:
-
H-3 Signal: The position of H-3 is significantly downfield. This is a classic example of additive substituent effects. The nitro group at C-2 exerts a strong deshielding effect on its ortho proton (H-3). Concurrently, the fluorine at C-4 also deshields H-3 through its inductive effect. The multiplicity is a doublet due to coupling with the fluorine atom (³JHF), as there are no adjacent protons.
-
H-6 Signal: This proton is ortho to the strongly electron-donating amino group, which shifts its resonance significantly upfield compared to H-3. The bromine at C-5 has a weaker deshielding effect. The observed splitting will be a doublet, arising from a four-bond coupling to the fluorine atom (⁴JHF).
-
Amino Protons: The chemical shift of the -NH₂ protons is highly variable and depends on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, they are expected in the range shown. Shaking the sample with a drop of D₂O would cause this signal to disappear, confirming its assignment.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the aromatic carbons. The large one-bond carbon-fluorine coupling (¹JCF) is a key diagnostic feature.
| Predicted Chemical Shift (δ, ppm) | Assigned Carbon | Multiplicity (in ¹⁹F-coupled spectrum) | Coupling Constant (J, Hz) | Rationale for Assignment |
| ~155.0 | C-4 | Doublet (d) | ¹JCF ≈ 250 Hz | Directly attached to the highly electronegative fluorine, causing a large downfield shift and a characteristic large one-bond C-F coupling. |
| ~145.5 | C-1 | Singlet (s) | N/A | Carbon attached to the amino group, shifted downfield. |
| ~135.0 | C-2 | Doublet (d) | ³JCF ≈ 4 Hz | Carbon bearing the nitro group. Shows a small three-bond coupling to fluorine. |
| ~128.0 | C-6 | Doublet (d) | ³JCF ≈ 9 Hz | Protonated carbon, its chemical shift influenced by the ortho-amino and para-bromo groups. |
| ~115.5 | C-3 | Doublet (d) | ²JCF ≈ 22 Hz | Protonated carbon, shifted downfield by the ortho-nitro group. Exhibits a two-bond C-F coupling. |
| ~105.0 | C-5 | Doublet (d) | ²JCF ≈ 25 Hz | Carbon attached to bromine, shifted upfield relative to other halogenated carbons. Shows a two-bond C-F coupling. |
Expert Insights:
-
C-4 Signal: The carbon attached to fluorine (C-4) is unmistakable. Its chemical shift and, more importantly, the magnitude of its ¹JCF coupling constant (typically >240 Hz) are definitive identifiers.
-
Quaternary Carbons (C-1, C-2, C-5): These carbons, which bear no protons, will typically have lower intensity in a standard ¹³C spectrum due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times. Their chemical shifts are dictated by the attached substituent: C-1 (amino) and C-2 (nitro) are downfield, while C-5 (bromo) is relatively upfield.
-
Protonated Carbons (C-3, C-6): These signals will be more intense. Their shifts reflect their positions relative to the powerful EDG (-NH₂) and EWG (-NO₂) groups.
Comparative Analysis with Known Analogs
To ground our predictions in experimental reality, we compare the predicted shifts with published data for key structural analogs. This comparison validates the predicted electronic effects of the substituents.
| Compound | H-3 Shift (δ, ppm) | H-6 Shift (δ, ppm) | C-4 Shift (δ, ppm) | Source |
| This compound (Predicted) | ~8.35 | ~7.05 | ~155.0 | - |
| 4-Fluoro-2-nitroaniline | ~7.9 (H-3) | ~6.8 (H-6) | ~156.4 (¹JCF=235 Hz) | [2][3] |
| 5-Bromo-2-nitroaniline | ~8.0 (H-6) | ~6.8 (H-3) | N/A | [4] |
| Aniline | ~6.8 (ortho), ~7.2 (meta) | ~6.8 (ortho) | ~118.6 (para) | [5] |
Analysis of Comparison:
-
4-Fluoro-2-nitroaniline: This compound provides the best model for the electronic environment around the F, NO₂, and NH₂ groups. The experimental shifts for its H-3 and H-6 protons are very close to our predicted values, lending high confidence to our assignments. The C-4 chemical shift and its large coupling constant are also in excellent agreement.[2][3][6]
-
5-Bromo-2-nitroaniline: This analog helps to understand the influence of the bromine atom. While the proton numbering is different, it confirms that a proton ortho to an amino group and meta to a nitro group (H-3 in this case) resonates around 6.8 ppm, similar to our predicted H-6.[4]
-
Aniline: The parent compound shows the fundamental upfield-shifting (shielding) effect of the -NH₂ group on its ortho (H-2/H-6) and para (H-4) protons.[5] This explains why H-6 in our target molecule is significantly upfield from H-3.
The strong correlation between the predicted values for our target molecule and the experimental data from these analogs provides a solid, evidence-based foundation for the proposed spectral interpretation.
Experimental Protocols
For researchers intending to synthesize and characterize this compound, the following protocols represent industry-standard best practices.
Protocol 1: NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on proper sample preparation.
-
Weighing: Accurately weigh 5-10 mg of the purified, dry this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a good first choice for many neutral organic molecules.
-
Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7] Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Filtration and Transfer: To remove any microscopic particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Protocol 2: Standard NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz spectrometer and can be adapted as needed.
¹H NMR Acquisition:
-
Pulse Program: zg30 (A standard 30-degree pulse experiment to reduce relaxation delay time).[9]
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1.5 - 2.0 seconds.[9]
-
Acquisition Time (AQ): 3 - 4 seconds.[9]
-
Spectral Width (SW): ~16 ppm, centered around 7 ppm.
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Pulse Program: zgpg30 (Inverse-gated decoupling for better quantification if needed, otherwise zgdc is standard).
-
Number of Scans (NS): 1024 or higher, depending on sample concentration.
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Spectral Width (SW): ~220 ppm, centered around 110 ppm.
Conclusion
This guide presents a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By integrating in silico prediction with empirical data from analogous compounds, we have established a high-confidence spectral interpretation. The key diagnostic features to look for are two distinct doublets in the ¹H aromatic region, with the downfield signal (H-3, ~8.35 ppm) showing a larger H-F coupling constant, and the characteristic upfield ¹³C signal of the fluorine-bound carbon (C-4, ~155.0 ppm) exhibiting a very large (~250 Hz) one-bond coupling constant. This comprehensive guide serves as a valuable resource for any researcher engaged in the synthesis or use of this compound, ensuring accurate and efficient structural verification.
References
- 1. Visualizer loader [nmrdb.org]
- 2. rsc.org [rsc.org]
- 3. 4-Fluoro-2-nitrobenzeneamine(364-78-3) 13C NMR [m.chemicalbook.com]
- 4. 5228-61-5|5-Bromo-2-nitroaniline|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Comparative Guide to the Reactivity of 5-Bromo-4-fluoro-2-nitroaniline and Its Positional Isomers
Introduction: More Than Just a Position
In the intricate world of pharmaceutical and materials science, substituted anilines are foundational building blocks. Their utility, however, is not monolithic; the precise placement of each substituent on the aromatic ring dictates the molecule's electronic and steric character, profoundly influencing its reactivity. This guide offers an in-depth comparison of 5-Bromo-4-fluoro-2-nitroaniline and three of its key positional isomers. For researchers in drug development and process chemistry, understanding these nuanced differences is paramount for designing efficient, selective, and high-yielding synthetic routes.
The isomers under consideration are:
-
Compound A: this compound
-
Isomer B: 4-Bromo-5-fluoro-2-nitroaniline
-
Isomer C: 2-Bromo-4-fluoro-5-nitroaniline
-
Isomer D: 2-Bromo-5-fluoro-4-nitroaniline
While direct, side-by-side kinetic studies for this specific set of isomers are not extensively documented in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry to predict and explain their relative reactivity in key synthetic transformations. We will dissect how the interplay between the electron-donating amino group, the strongly electron-withdrawing nitro group, and the inductively withdrawing halogens governs the reactivity at each functional handle.
Caption: Chemical structures of the aniline isomers discussed in this guide.
The Electronic and Steric Landscape
The reactivity of each isomer is a direct consequence of the cumulative electronic and steric effects of its substituents. The amino (-NH₂) group is a powerful activating group and ortho, para-director due to its +M (mesomeric) effect. Conversely, the nitro (-NO₂) group is a potent deactivating group and meta-director due to its strong -M and -I (inductive) effects. The halogens (-F, -Br) exert a -I effect and a weaker +M effect, making them deactivating overall but ortho, para-directing.
Table 1: Summary of Substituent Effects
| Substituent | Inductive Effect (-I) | Mesomeric Effect (+M/-M) | Net Effect on Ring | Directing Influence | Steric Hindrance |
|---|---|---|---|---|---|
| -NH₂ | Weak | Strong (+M) | Activating | ortho, para | Low |
| -NO₂ | Strong | Strong (-M) | Strongly Deactivating | meta | Moderate |
| -F | Strong | Weak (+M) | Deactivating | ortho, para | Low |
| -Br | Strong | Weak (+M) | Deactivating | ortho, para | Moderate |
These competing influences create unique reactivity profiles for each isomer, which we will explore in the context of three major reaction classes.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of substituted arene chemistry, proceeding via a two-step addition-elimination mechanism. The reaction is initiated by a nucleophilic attack on an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The rate of reaction is primarily determined by the stability of this intermediate. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing the negative charge and accelerating the reaction.[3][4]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Leaving Group Potential: In SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[5] Therefore, the most electronegative halogen, fluorine, makes the attached carbon more electrophilic and thus accelerates the reaction more effectively than bromine. The established reactivity order for halogens in SNAr is F > Cl > Br > I.[5]
Isomer Reactivity Comparison (targeting the Fluoro position):
-
Compound A (this compound): The nitro group is ortho to the fluorine leaving group. This positioning provides excellent resonance stabilization for the negative charge in the Meisenheimer complex, making this isomer highly reactive towards SNAr at the C4-F bond.
-
Isomer B (4-Bromo-5-fluoro-2-nitroaniline): The nitro group is meta to the fluorine. It can only exert its electron-withdrawing inductive effect, offering significantly less stabilization to the Meisenheimer intermediate compared to an ortho or para placement.[4][6] Therefore, Isomer B is predicted to be significantly less reactive than Compound A.
-
Isomer C (2-Bromo-4-fluoro-5-nitroaniline): The nitro group is meta to the fluorine, leading to low reactivity , similar to Isomer B.
-
Isomer D (2-Bromo-5-fluoro-4-nitroaniline): The nitro group is para to the fluorine. This also provides excellent resonance stabilization of the intermediate, making Isomer D highly reactive . Its reactivity is expected to be comparable to, or slightly less than, Compound A, as the inductive effect of the nitro group is slightly weaker at the para position than the ortho position.
Predicted SNAr Reactivity (at C-F): A ≈ D > B ≈ C
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation, respectively.[7][8] These reactions typically occur at the C-Br bond. The key initial step is the oxidative addition of the aryl halide to a Pd(0) catalyst. The rate of this step is influenced by both electronic factors and steric hindrance around the C-Br bond.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects: Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step by making the carbon atom more electrophilic.[9] Conversely, electron-donating groups slow it down. Steric Effects: Bulky groups positioned ortho to the C-Br bond can significantly hinder the approach of the bulky palladium-ligand complex, slowing or even preventing the reaction.[10][11]
Isomer Reactivity Comparison (targeting the Bromo position):
-
Compound A (this compound): The C-Br bond has one ortho substituent, the fluoro group, which is sterically small. The powerful electron-withdrawing nitro group is meta to the bromine, providing moderate electronic activation. This isomer should be moderately reactive .
-
Isomer B (4-Bromo-5-fluoro-2-nitroaniline): The C-Br bond is flanked by two ortho substituents: the amino group and the fluoro group. While fluorine is small, the presence of two flanking groups increases steric hindrance compared to Compound A. The nitro group is meta, providing similar electronic activation. Reactivity is likely lower than A due to increased steric hindrance .
-
Isomer C (2-Bromo-4-fluoro-5-nitroaniline): The C-Br bond is ortho to the strongly activating amino group. However, it is also ortho to a bulky nitro group in Isomer D. Here, the bromine is ortho to the amino group, which can potentially coordinate to the palladium and influence the reaction. The nitro group is para to the bromine, providing strong electronic activation. This isomer is expected to be highly reactive , provided steric hindrance from the amino group is not prohibitive.
-
Isomer D (2-Bromo-5-fluoro-4-nitroaniline): The C-Br bond is ortho to the amino group. The nitro group is para to the bromine, providing strong electronic activation. This isomer is also expected to be highly reactive . The steric environment is similar to Isomer C.
Predicted Cross-Coupling Reactivity (at C-Br): C ≈ D > A > B
Reactivity of the Amino Group (Basicity)
The basicity of the amino group is critical for reactions like acylation or diazotization. Basicity is reduced by electron-withdrawing groups, which delocalize the nitrogen's lone pair, making it less available for protonation.[12][13] This effect is most pronounced when the EWG is ortho or para to the amino group.[14]
Isomer Reactivity Comparison (Basicity of -NH₂):
-
Compound A and B (2-nitroanilines): The nitro group is ortho to the amino group. This placement drastically reduces the basicity of the aniline due to both a strong inductive effect and a powerful resonance-withdrawing effect.[15][16] This is often referred to as the "ortho effect." These isomers are expected to be the least basic .
-
Isomer C (5-nitroaniline): The nitro group is meta to the amino group. At this position, only the -I effect is operative, as the -M effect does not extend to the meta position.[14] Its basicity will be reduced compared to aniline, but it will be more basic than the ortho and para isomers.
-
Isomer D (4-nitroaniline): The nitro group is para to the amino group. Both -I and -M effects are strong, significantly reducing the basicity of the aniline. Its basicity is expected to be very low, comparable to the ortho isomers.
Predicted Basicity: C > A ≈ B ≈ D
Summary of Predicted Reactivity
The following table summarizes the predicted relative reactivity of the four isomers in the key transformations discussed.
Table 2: Predicted Comparative Reactivity
| Compound | SNAr (at C-F) | Pd Cross-Coupling (at C-Br) | Basicity of -NH₂ | Rationale |
|---|---|---|---|---|
| A: 5-Br-4-F-2-NO₂ | High | Moderate | Very Low | ortho -NO₂ activates C-F for SNAr and deactivates -NH₂. Moderate steric/electronic factors for C-Br coupling. |
| B: 4-Br-5-F-2-NO₂ | Low | Low | Very Low | meta -NO₂ to C-F gives poor SNAr activation. High steric hindrance at C-Br. ortho -NO₂ deactivates -NH₂. |
| C: 2-Br-4-F-5-NO₂ | Low | High | High | meta -NO₂ to C-F gives poor SNAr activation. para -NO₂ activates C-Br coupling. meta -NO₂ has least impact on -NH₂ basicity. |
| D: 2-Br-5-F-4-NO₂ | High | High | Very Low | para -NO₂ activates C-F for SNAr. para -NO₂ activates C-Br coupling. para -NO₂ strongly deactivates -NH₂. |
Experimental Protocols for Validation
To empirically validate these predictions, a series of standardized, parallel experiments should be conducted. The following protocols are designed as self-validating systems, where running the isomers under identical conditions will provide direct, comparable data on their relative reactivity.
Protocol 1: Comparative SNAr Reactivity with Sodium Methoxide
This experiment compares the rate of displacement of the fluoride atom by a methoxide nucleophile.
Materials:
-
Compound A, Isomer B, Isomer C, Isomer D (100 mg each, 0.425 mmol)
-
Sodium Methoxide (25.3 mg, 0.468 mmol, 1.1 equiv)
-
Anhydrous Dimethylformamide (DMF, 4.0 mL)
-
Internal Standard (e.g., Dodecane, pre-weighed)
-
Quenching solution (Saturated aq. NH₄Cl)
-
Extraction solvent (Ethyl Acetate)
Procedure:
-
To four separate, identical, oven-dried reaction vials equipped with stir bars, add each isomer (100 mg) and the internal standard.
-
Add anhydrous DMF (4.0 mL) to each vial and stir to dissolve.
-
Place the vials in a pre-heated reaction block set to a constant temperature (e.g., 60 °C).
-
In a separate vial, dissolve sodium methoxide (25.3 mg) in anhydrous DMF (1.0 mL) to create a stock solution.
-
At time t=0, add an equal aliquot of the sodium methoxide solution to each of the four reaction vials simultaneously.
-
At regular time intervals (e.g., 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial.
-
Immediately quench each aliquot in a labeled HPLC vial containing 1 mL of the quenching solution.
-
Analyze the quenched aliquots by LC-MS or GC-MS to determine the ratio of starting material to product relative to the internal standard.
Data Analysis: Plot the percentage conversion versus time for each isomer. The initial slope of each curve will provide a direct comparison of the initial reaction rates.
Protocol 2: Comparative Suzuki-Miyaura Coupling Reactivity
This experiment compares the rate of C-C bond formation at the C-Br position.
Materials:
-
Compound A, Isomer B, Isomer C, Isomer D (100 mg each, 0.425 mmol)
-
Phenylboronic acid (62.2 mg, 0.51 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (24.6 mg, 0.021 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 176 mg, 1.275 mmol, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Internal Standard (e.g., Biphenyl)
Procedure:
-
To four separate, identical Schlenk tubes equipped with stir bars, add each isomer (100 mg), phenylboronic acid (62.2 mg), Pd(PPh₃)₄ (24.6 mg), K₂CO₃ (176 mg), and the internal standard.
-
Evacuate and backfill each tube with argon or nitrogen gas three times.
-
Add the dioxane/water solvent mixture (5 mL) to each tube via syringe.
-
Place the tubes in a pre-heated oil bath or reaction block set to a constant temperature (e.g., 90 °C).
-
Monitor the reactions using the same time-interval quenching and analysis procedure described in Protocol 1.
Data Analysis: Plot the percentage conversion versus time for each isomer. The relative rates will provide a direct measure of the susceptibility of each isomer's C-Br bond to oxidative addition and subsequent coupling.
Conclusion
The positional arrangement of bromo, fluoro, and nitro substituents on an aniline ring creates a complex and fascinating reactivity landscape. By applying fundamental principles of organic chemistry, we can predict that Compound A (this compound) and Isomer D (2-Bromo-5-fluoro-4-nitroaniline) are the most versatile substrates, exhibiting high reactivity in both SNAr (at the C-F bond) and palladium-catalyzed cross-coupling (at the C-Br bond). Conversely, Isomer B (4-Bromo-5-fluoro-2-nitroaniline) is predicted to be the least reactive in both transformations due to unfavorable electronics for SNAr and significant steric hindrance for cross-coupling. Isomer C (2-Bromo-4-fluoro-5-nitroaniline) presents an interesting case, with predicted high reactivity in cross-coupling but low reactivity in SNAr at the fluorine, while retaining the highest amino group basicity.
These predictions offer a logical framework for synthetic chemists to select the appropriate isomer and reaction conditions to achieve a desired transformation selectively and efficiently. The provided protocols offer a clear path for the empirical validation of these principles, empowering researchers to make data-driven decisions in their synthetic endeavors.
References
- 1. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. afit.edu [afit.edu]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Unambiguous Structural Verification of 5-Bromo-4-fluoro-2-nitroaniline: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the precise and unequivocal structural determination of synthesized compounds is a cornerstone of chemical research and development. In this guide, we, as senior application scientists, delve into the robust application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of 5-Bromo-4-fluoro-2-nitroaniline. This document provides an in-depth comparison of key 2D NMR methodologies, supported by predicted experimental data, to illustrate their power in delivering unambiguous structural assignments, far surpassing the capabilities of one-dimensional (1D) NMR alone.
The structural elucidation of this compound presents a classic challenge where the substitution pattern on the aromatic ring needs to be definitively confirmed. While 1D ¹H and ¹³C NMR provide initial chemical shift and multiplicity information, the complexity arising from spin-spin couplings, including those to fluorine, can lead to overlapping signals and ambiguity in assignments.[1][2] 2D NMR techniques, by spreading the spectral information across two frequency dimensions, offer a powerful solution to resolve these complexities and establish definitive atomic connectivity.[2][3]
This guide will explore the application of three fundamental 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). We will examine the specific insights each technique provides and how their combined interpretation leads to an unassailable structural confirmation of this compound.
The Analytical Challenge: Beyond 1D NMR
A cursory look at the structure of this compound reveals a trisubstituted benzene ring with two protons. The electron-withdrawing nitro group and the electronegative halogen substituents significantly influence the chemical shifts of the aromatic protons and carbons. Furthermore, the presence of fluorine introduces additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F couplings. While 1D NMR is a primary tool, its limitations in this context include potential signal overlap and difficulty in definitively assigning through-bond connectivities.[1]
A Multi-faceted Approach: The Power of 2D NMR
To overcome the limitations of 1D NMR, a suite of 2D experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating dataset.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound using 2D NMR.
Caption: Experimental workflow for 2D NMR structural validation.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key correlations from the 2D NMR experiments. These predictions are based on established chemical shift principles and data from similar compounds.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~8.0 | - |
| H-6 | ~7.0 | - |
| C-1 | - | ~140 |
| C-2 | - | ~135 |
| C-3 | - | ~120 |
| C-4 | - | ~155 (JC-F) |
| C-5 | - | ~110 |
| C-6 | - | ~115 |
Table 2: Summary of Expected Key 2D NMR Correlations for this compound
| Experiment | Correlation | Structural Information Confirmed |
| COSY | H-3 with H-6 (weak, ⁴JH-H) | Establishes the meta-relationship between the two aromatic protons. |
| HSQC | H-3 with C-3 | Directly links the proton at ~8.0 ppm to its attached carbon. |
| H-6 with C-6 | Directly links the proton at ~7.0 ppm to its attached carbon. | |
| HMBC | H-3 with C-1, C-2, C-4, C-5 | Confirms the position of H-3 relative to the nitro group, the fluorine, and the bromine. |
| H-6 with C-1, C-2, C-4, C-5 | Confirms the position of H-6 relative to the amino group, the bromine, and the fluorine. | |
| NH₂ with C-1, C-2 | Confirms the position of the amino group. |
Detailed Experimental Protocols and Interpretation
COSY (Correlation Spectroscopy)
Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks.[4][5][6] In aromatic systems, this typically reveals protons on adjacent carbons (ortho coupling) or separated by four bonds (meta coupling).
Methodology:
-
Pulse Program: Standard COSY90 or COSY45.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Spectral Width (¹H in both dimensions): 10-12 ppm.
-
Number of Scans: 4-8.
-
Number of Increments (t₁): 256-512.
-
Relaxation Delay: 1.5-2.0 s.
-
Interpretation: In the COSY spectrum of this compound, a weak cross-peak is expected between the two aromatic protons, H-3 and H-6.[7][8] This correlation arises from a four-bond coupling (⁴JH-H), which is characteristic of a meta relationship in a benzene ring. The absence of a strong cross-peak, which would indicate a three-bond ortho coupling, is a key piece of evidence for the substitution pattern.
Caption: Expected COSY correlation for this compound.
HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[9][10]
Methodology:
-
Pulse Program: Standard hsqcedetgpsisp2.3 or equivalent.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm.
-
Spectral Width (¹³C): 160-200 ppm.
-
Number of Scans: 8-16.
-
Number of Increments (t₁): 256-512.
-
Relaxation Delay: 1.5-2.0 s.
-
One-bond coupling constant (¹JCH): Optimized for ~160 Hz.
-
Interpretation: The HSQC spectrum will display two cross-peaks in the aromatic region, definitively correlating each aromatic proton with its directly attached carbon. Specifically, the proton at ~8.0 ppm will show a correlation to the carbon at ~120 ppm (C-3), and the proton at ~7.0 ppm will correlate with the carbon at ~115 ppm (C-6). This experiment provides an unambiguous assignment of the protonated carbons.
Caption: Expected HSQC correlations for this compound.
HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range (typically 2-4 bond) proton-carbon correlations.[11][12] This is the most powerful experiment for piecing together the molecular skeleton.
Methodology:
-
Pulse Program: Standard hmbcgplpndqf or equivalent.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm.
-
Spectral Width (¹³C): 160-200 ppm.
-
Number of Scans: 16-64.
-
Number of Increments (t₁): 256-512.
-
Relaxation Delay: 1.5-2.0 s.
-
Long-range coupling delay (ⁿJCH): Optimized for 8-10 Hz.
-
Interpretation: The HMBC spectrum provides the crucial connectivity information. Key expected correlations include:
-
H-3 will show correlations to C-1, C-2, C-4, and C-5. The correlation to the carbon bearing the fluorine (C-4) and the carbon bearing the nitro group (C-2) are particularly diagnostic.
-
H-6 will show correlations to C-1, C-2, C-4, and C-5. The correlation to the carbon bearing the amino group (C-1) and the carbon bearing the bromine (C-5) are key for confirming its position.
-
The protons of the amino group (NH₂) will show correlations to C-1 and C-2, confirming the position of the amino group adjacent to the nitro group.
These long-range correlations, when combined with the direct connectivity information from HSQC and the proton-proton proximity from COSY, allow for the unambiguous assembly of the entire molecular structure.
Caption: Key expected HMBC correlations for this compound.
Comparative Analysis and Conclusion
While other analytical techniques such as mass spectrometry can confirm the molecular formula and X-ray crystallography can provide the definitive solid-state structure, 2D NMR spectroscopy remains the gold standard for structural elucidation in solution, which is the state in which most chemical reactions and biological processes occur.
The combination of COSY, HSQC, and HMBC experiments provides a layered and cross-validating approach to structure determination. COSY establishes the proton network, HSQC assigns the protonated carbons, and HMBC builds the complete carbon framework by connecting the pieces through long-range couplings. This comprehensive dataset leaves no room for ambiguity in the assignment of the substitution pattern of this compound.
For researchers in drug development and organic synthesis, mastering the interpretation of these 2D NMR techniques is not just a valuable skill but a necessity for ensuring the integrity of their scientific findings. The methodologies and interpretative logic outlined in this guide provide a robust framework for the confident and accurate structural validation of complex small molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 6. acdlabs.com [acdlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simulate and predict NMR spectra [nmrdb.org]
- 12. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 5-Bromo-4-fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A particularly challenging yet crucial application of this reaction lies in the functionalization of electron-deficient aromatic systems, such as 5-Bromo-4-fluoro-2-nitroaniline. This substrate, bearing both a strongly electron-withdrawing nitro group and a moderately withdrawing fluorine atom, presents a formidable challenge to catalyst activity. The electronic properties of this molecule can significantly impact the key steps of the Suzuki-Miyaura catalytic cycle, namely oxidative addition and reductive elimination.
This guide provides a comparative analysis of palladium catalysts suitable for the Suzuki coupling of this compound. Drawing upon experimental data from analogous systems and established mechanistic principles, we will explore the nuances of catalyst selection to empower researchers in optimizing this critical transformation.
The Challenge of an Electron-Deficient Substrate
The presence of the nitro and fluoro groups on the aniline ring renders the aryl bromide less susceptible to oxidative addition, the rate-determining step in many Suzuki couplings.[3] Furthermore, the electron-poor nature of the resulting palladium-aryl intermediate can impede the subsequent reductive elimination step. Consequently, the choice of palladium catalyst, particularly the ligand sphere around the metal center, is paramount to achieving high yields and reaction efficiency.
Comparative Analysis of Leading Palladium Catalysts
Based on literature precedents for similar electron-deficient bromoanilines and other challenging substrates, we will compare the performance of several classes of palladium catalysts.
The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Often the first choice for many Suzuki couplings due to its commercial availability and ease of handling, Pd(PPh₃)₄ can be effective for a range of substrates. However, for challenging, electron-deficient partners, its performance can be suboptimal.
-
Advantages:
-
Widely available and relatively inexpensive.
-
Simple to handle as an air-stable solid.
-
-
Disadvantages:
-
Lower catalytic activity compared to more modern catalysts for electron-deficient substrates.
-
Can require higher catalyst loadings and elevated temperatures, potentially leading to side reactions.
-
For the coupling of a 5-bromo-2-chlorobenzothiazole with phenylboronic acid, a system with some electronic similarity to our target, Pd(PPh₃)₄ provided an 85% yield but required 12 hours at 100 °C.[1]
The Versatile Performer: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride - Pd(dppf)Cl₂
The dppf ligand offers a wider bite angle and increased electron density at the palladium center compared to triphenylphosphine, which can facilitate both oxidative addition and reductive elimination.
-
Advantages:
-
Generally more active than Pd(PPh₃)₄ for a broader range of substrates.
-
Often provides good yields under milder conditions.
-
-
Disadvantages:
-
Can be less effective for extremely electron-deficient or sterically hindered substrates.
-
In the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂ was found to be the most effective catalyst, affording a high yield in just two hours at 80 °C.[4] This suggests its potential for heterocyclic systems with some electron-withdrawing character. However, in an initial attempt to couple an ortho-bromoaniline, Pd(dppf)Cl₂ only yielded 11% of the desired product, highlighting its limitations with certain challenging anilines.[5]
The Modern Powerhouses: Buchwald Ligand-Based Palladacycles (e.g., SPhos, XPhos)
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions. Pre-formed palladacycles incorporating these ligands, such as those with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are known for their exceptional reactivity with challenging substrates.
-
Advantages:
-
High catalytic activity, often enabling reactions at lower temperatures and catalyst loadings.
-
Excellent performance with electron-deficient and sterically hindered aryl chlorides and bromides.
-
-
Disadvantages:
-
Higher cost compared to traditional catalysts.
-
For the coupling of a 5-bromo-2-chlorobenzothiazole with 3-fluorophenylboronic acid, a catalyst system of Pd(OAc)₂ with SPhos gave a 78% yield in 6 hours at 110 °C.[1] Similarly, a Pd₂(dba)₃/XPhos system was highly effective for the coupling of a 5-(4-bromophenyl)-4,6-dichloropyrimidine, yielding 95% in just 1 hour at 80 °C.[1]
The Specialist for Anilines: CataCXium® A Palladacycle
Recent studies on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines have identified the CataCXium® A palladacycle as a uniquely effective catalyst.[5][6] This catalyst has shown remarkable efficacy in coupling various boronic esters with ortho-bromoanilines bearing electron-withdrawing groups, including nitro and fluoro substituents.[5][6]
-
Advantages:
-
Specifically demonstrated to be highly effective for unprotected ortho-bromoanilines.
-
Tolerates a wide range of functional groups, including those present in our target molecule.
-
-
Disadvantages:
-
May be less commonly available than other catalyst systems.
-
In a comparative screen, several catalysts, including Pd(dppf)Cl₂, yielded little to no product for an ortho-bromoaniline coupling, while the CataCXium® A palladacycle provided a 95% yield.[6] This system was also shown to be effective for ortho-bromoanilines containing nitro and fluoro groups.[6]
Mechanistic Considerations and Catalyst Design
The success of a palladium catalyst in the Suzuki coupling of this compound is intrinsically linked to its ability to navigate the catalytic cycle efficiently.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, an electron-rich and bulky ligand on the palladium center is crucial. Such ligands enhance the electron density of the palladium, which promotes the oxidative addition of the electron-deficient aryl bromide. Furthermore, the steric bulk of these ligands facilitates the reductive elimination step, leading to the formation of the desired biaryl product. The success of Buchwald ligands and the CataCXium® A palladacycle in similar systems can be attributed to these design principles.
Quantitative Performance Comparison
The following table summarizes the performance of the discussed palladium catalysts in Suzuki coupling reactions of analogous substrates. While not a direct comparison for this compound, this data provides a strong basis for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 5-Bromo-2-chlorobenzothiazole | Phenylboronic acid | 100 | 12 | 85 | 5 | [1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 80 | 2 | High | Not Specified | [4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | DMF | 5-Bromo-2-chlorobenzothiazole | 3-Fluorophenylboronic acid | 110 | 6 | 78 | 2 (Pd), 4 (Ligand) | [1] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | 80 | 1 | 95 | Not Specified | [1] |
| CataCXium® A palladacycle | CataCXium® A | Cs₂CO₃ | 2-MeTHF | ortho-bromoaniline derivative | Benzylboronic acid pinacol ester | 80 | - | 95 | 10 | [6] |
Experimental Protocols
The following are generalized experimental protocols adapted for the Suzuki coupling of this compound. Optimization of specific parameters may be required.
Protocol 1: General Procedure using Pd(dppf)Cl₂
Figure 2. Experimental workflow using Pd(dppf)Cl₂.
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed dimethoxyethane.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3 mol%).
-
Heat the mixture to 80 °C and stir for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure using a Buchwald Palladacycle (e.g., SPhos or XPhos based)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladacycle (1-3 mol%), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv) to a reaction vessel.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and proceed with an aqueous work-up and extraction.
-
Purify the product by flash column chromatography.
Conclusion and Recommendations
The selection of an appropriate palladium catalyst is a critical determinant for the successful Suzuki-Miyaura coupling of the challenging substrate, this compound. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ may offer some utility, modern catalysts based on bulky, electron-rich phosphine ligands are demonstrably superior for such electron-deficient systems.
For researchers embarking on this synthesis, the following recommendations are provided:
-
Initial Screening: For a first attempt, Pd(dppf)Cl₂ offers a good balance of reactivity and cost-effectiveness.
-
For Higher Yields and Milder Conditions: The use of a Buchwald ligand-based palladacycle , such as one containing SPhos or XPhos, is highly recommended. These catalysts are likely to provide superior yields in shorter reaction times and at lower temperatures.
-
For Optimal Performance with the Unprotected Aniline: Based on recent literature for analogous substrates, the CataCXium® A palladacycle presents the most promising option for achieving high yields and tolerating the unprotected aniline functionality.[5][6]
Ultimately, the optimal catalyst and reaction conditions should be determined empirically. However, the insights and data presented in this guide provide a strong foundation for making an informed initial choice, thereby accelerating the path to a successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
A Senior Application Scientist's Comparative Guide to the Quantification of Isomeric Impurities in 5-Bromo-4-fluoro-2-nitroaniline
Abstract
This guide presents a comprehensive comparison of leading analytical methodologies for the robust quantification of isomeric impurities in 5-Bromo-4-fluoro-2-nitroaniline, a critical intermediate in modern pharmaceutical synthesis. The control of isomeric impurities is a non-negotiable aspect of drug development, directly impacting the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[1][2] This document provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), supported by field-tested experimental protocols, comparative data, and an exploration of the causal science behind method selection.
Introduction: The Imperative of Isomeric Purity
This compound is a highly functionalized building block used in the synthesis of complex pharmaceutical agents. Its molecular structure offers multiple reaction sites, but this same reactivity presents a significant challenge during synthesis: the formation of positional isomers.[3] These isomers, having the same molecular formula and weight but different atomic arrangements, can possess distinct toxicological and pharmacological profiles. Therefore, their presence, even at trace levels, must be meticulously controlled to meet stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[2][4][5] According to ICH Q3A(R2) guidelines, impurities in new drug substances must be identified and qualified, making their accurate quantification a cornerstone of process chemistry and quality control.[5]
Genesis of Isomeric Impurities
The primary synthetic route to this compound often involves the nitration of a precursor like 2-bromo-5-fluoroaniline.[3][6] The directing effects of the existing amino, bromo, and fluoro substituents on the aromatic ring can lead to the formation of undesired positional isomers. The most probable isomeric impurities include:
-
Target Analyte: this compound
-
Potential Isomer A: 2-Bromo-5-fluoro-4-nitroaniline[6][7][8]
-
Potential Isomer B: 4-Bromo-5-fluoro-2-nitroaniline[9]
-
Potential Isomer C: 2-Bromo-5-fluoro-6-nitroaniline
The subtle structural differences between these isomers necessitate high-resolution analytical techniques for effective separation and quantification.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the isomers (polarity, volatility, thermal stability) and the specific analytical objective (e.g., routine QC, method development, trace analysis). We will compare the three most powerful chromatographic techniques for this application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning using a supercritical fluid (CO₂) as the primary mobile phase.[] |
| Best Suited For | Polar, non-volatile, or thermally labile compounds. Ideal for routine QC.[11] | Volatile and thermally stable compounds.[12] | Chiral and achiral isomer separations; offers a "green" alternative with faster run times.[13] |
| Typical Stationary Phase | C18 or Phenyl-Hexyl reversed-phase columns for polar aromatic compounds.[14] | Low-polarity columns like DB-5ms or Rxi-5MS.[11][15] | Polar achiral or polysaccharide-based chiral stationary phases (CSPs).[14] |
| Key Advantages | High versatility, robustness, and wide applicability. Excellent for quantitative accuracy.[11] | Exceptional resolution for volatile isomers; MS coupling provides definitive identification. | High speed, reduced organic solvent consumption, and unique selectivity.[][13] |
| Key Limitations | Higher solvent consumption and longer run times compared to SFC. | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar amines.[16] | Requires specialized instrumentation; method development can be complex for highly polar analytes. |
| Common Detectors | Photodiode Array (PDA/DAD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS).[14] | PDA/DAD, Mass Spectrometry (MS). |
Detailed Experimental Protocols
The following protocols are robust starting points for method development. They are based on established methods for structurally similar halogenated nitroanilines and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This reversed-phase method is designed for the reliable quantification of isomeric impurities and is suitable for most QC environments. The choice of a C18 column provides excellent retention and separation for moderately polar aromatic amines.[17]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]
-
Gradient Program:
-
0-5 min: 25% B
-
5-25 min: 25% to 85% B
-
25-30 min: 85% B
-
30.1-35 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.[14]
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 40 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
-
Use this solution for injection. Prepare impurity reference standards similarly.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is superior for identifying unknown impurities due to the high resolving power of capillary GC and the definitive structural information from mass spectrometry. It is particularly effective if the isomers are sufficiently volatile and thermally stable.[11][12]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: Rxi-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 270°C.[15]
-
Injection Mode: Split (30:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 280°C.[15]
-
Ion Source Temp: 230°C.[15]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Scan Range: m/z 50-350.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in ethyl acetate.
-
Causality Note: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be considered if poor peak shape or low response is observed. This step converts the primary amine to a less polar, more volatile silyl derivative, improving chromatographic performance.[12]
Supercritical Fluid Chromatography (SFC-UV) Protocol
SFC is a high-throughput, environmentally friendly technique that often provides unique selectivity for isomers, rivaling or exceeding that of normal-phase HPLC.[13][18] The use of a polar modifier with supercritical CO₂ is key to eluting and separating the polar aniline isomers.
Instrumentation:
-
SFC system with a gradient pump, autosampler, column oven, back pressure regulator (BPR), and a PDA detector.
Chromatographic Conditions:
-
Column: Polar achiral phase (e.g., Diol or 2-Ethylpyridine), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol with 0.2% Triethylamine (TEA).
-
Causality Note: A basic additive like TEA is crucial for achieving symmetrical peak shapes for amine-containing analytes by masking active silanol sites on the stationary phase.[13]
-
-
Gradient Program: 5% to 40% B over 8 minutes.
-
Flow Rate: 3.0 mL/min.[14]
-
Back Pressure: 150 bar.[14]
-
Column Temperature: 40°C.[14]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase modifier (Methanol with 0.2% TEA) to a final concentration of 1 mg/mL.
Analytical Workflow and Method Selection
The choice of methodology should be systematic. The following workflow illustrates a logical approach to analyzing isomeric impurities in this compound.
References
- 1. ijdra.com [ijdra.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 7. 952664-69-6|2-Bromo-5-fluoro-4-nitroaniline|BLD Pharm [bldpharm.com]
- 8. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 153505-36-3|4-Bromo-5-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
The Art of Molecular Tuning: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-4-fluoro-2-nitroaniline Analogs in Kinase Inhibition
In the intricate world of drug discovery, the precise arrangement of atoms within a molecule dictates its biological activity. The 5-bromo-4-fluoro-2-nitroaniline scaffold has emerged as a privileged starting point for the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this and closely related nitroaniline cores, offering insights for researchers, medicinal chemists, and drug development professionals. We will delve into the nuances of how subtle chemical modifications can dramatically alter inhibitory potency and selectivity, supported by comparative data and detailed experimental protocols.
The this compound Scaffold: A Foundation for Potent Kinase Inhibition
The this compound core is a highly functionalized benzene ring, offering multiple points for chemical modification. The interplay of its substituents—the electron-withdrawing nitro group and the halogen atoms—creates a unique electronic and steric profile that can be exploited for potent and selective interactions with the ATP-binding site of various kinases. The strategic placement of a fluorine atom can enhance binding affinity and improve metabolic stability, while the bromine atom provides a versatile handle for synthetic elaboration through cross-coupling reactions.[1]
Decoding the Structure-Activity Relationship: Insights from Related Analogs
Comparative Anticancer Activity of N-Substituted 2-Nitroaniline Derivatives
The amino group of the 2-nitroaniline scaffold serves as a key attachment point for various substituents, significantly influencing the molecule's biological profile. As illustrated in the following table, modifications at this position can lead to a wide range of cytotoxic potencies against cancer cell lines and inhibitory activities against specific kinases.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Kinase Target | IC50 (nM) |
| 1a | 4-Methylphenyl | HCT116 | 0.0059 | - | - |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 | - | - |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold | - | - |
| 3a | Pyrimidine derivative | - | - | Mer Kinase | 18.5 |
| 3b | Pyrimidine derivative | - | - | c-Met Kinase | 33.6 |
| Table 1: Anticancer and Kinase Inhibitory Activities of Selected N-Substituted 2-Nitroaniline Derivatives.[2] |
The data in Table 1 highlights several key SAR trends:
-
Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring are critical for anticancer activity. A simple methyl group at the para-position (Compound 1a ) confers potent nanomolar cytotoxicity against the HCT116 colon cancer cell line. In contrast, a bulky dimethylamino group at the same position (Compound 1b ) leads to a dramatic decrease in activity.[2]
-
Hypoxic selectivity: The presence of a second nitro group (Compound 2a ) can impart selectivity for hypoxic cancer cells, a valuable property for targeting solid tumors.[2]
-
Kinase inhibition: The introduction of a pyrimidine moiety (Compounds 3a and 3b ) directs the activity towards specific kinase targets, in this case, Mer and c-Met kinases, with nanomolar potency.[2][3]
Mer/c-Met Dual Inhibition by 2-Substituted Aniline Pyrimidine Derivatives
Further exploration of the 2-substituted aniline scaffold has led to the development of potent dual inhibitors of Mer and c-Met kinases, both of which are attractive targets in oncology. The following table showcases the impact of modifications on the aniline and pyrimidine rings on inhibitory potency.
| Compound ID | R1 | R2 | R3 | Mer IC50 (nM) | c-Met IC50 (nM) |
| 18a | H | H | H | 120.3 ± 15.1 | 250.7 ± 30.2 |
| 18b | F | H | H | 50.6 ± 6.8 | 98.4 ± 11.3 |
| 18c | F | F | H | 18.5 ± 2.3 | 33.6 ± 4.3 |
| 18d | H | H | CH3 | 85.2 ± 9.7 | 180.1 ± 21.5 |
| Table 2: Structure-Activity Relationship of 2-Substituted Aniline Pyrimidine Derivatives as Mer/c-Met Inhibitors.[3] |
-
Halogenation: The introduction of fluorine atoms on the N-phenyl ring significantly enhances the inhibitory activity against both Mer and c-Met kinases. A single fluorine at the R1 position (Compound 18b ) improves potency compared to the unsubstituted analog (Compound 18a ), and the addition of a second fluorine at the R2 position (Compound 18c ) leads to a further substantial increase in activity.[3] This underscores the favorable role of fluorine in modulating binding interactions.
-
Methylation: The addition of a methyl group at the R3 position of the pyrimidine ring (Compound 18d ) is less impactful than fluorination but still provides a modest improvement in potency compared to the unsubstituted parent compound.[3]
Experimental Protocols
To facilitate further research and validation of these findings, we provide detailed, step-by-step methodologies for the synthesis of a representative analog and for a key biological assay.
Synthesis of a Representative N-Substituted 2-Nitroaniline Derivative
This protocol describes a general method for the synthesis of N-substituted 2-nitroanilines via nucleophilic aromatic substitution.
Materials:
-
2-Nitrochlorobenzene
-
Substituted aniline
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, combine 2-nitrochlorobenzene (1 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2 mmol).
-
Add dimethylformamide (10 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 8-12 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.[2]
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified protein kinase.
Materials:
-
Test compound (e.g., a this compound analog)
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
In the wells of a white assay plate, add 5 µL of the diluted compound or vehicle (DMSO in assay buffer).
-
Add 10 µL of a 2.5x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of a 2.5x ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[5]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[2]
Visualizing the Path to Discovery
To better understand the processes involved in the development and evaluation of these compounds, the following diagrams illustrate a typical synthetic workflow, a key signaling pathway targeted by kinase inhibitors, and the logical flow of a biological assay.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-fluoro-2-nitroaniline
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 5-Bromo-4-fluoro-2-nitroaniline, a halogenated nitroaromatic compound, is a valuable intermediate in synthesis, but its chemical nature necessitates a rigorous and informed approach to its handling and disposal. This guide provides the essential procedural framework for managing this substance, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each step is emphasized, moving beyond a simple checklist to a self-validating system of safe practice.
Hazard Profile and Regulatory Classification: Understanding the "Why"
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards and its classification under environmental regulations is paramount. This compound is not a benign substance; its structure—a substituted aniline containing both a halogen (bromine) and a nitro group—confers specific toxicological and regulatory significance.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential hazards.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | - | Very toxic to aquatic organisms, may cause long-term adverse effects.[2] |
Regulatory Causality: Why is this considered hazardous waste? The United States Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound falls into this category for two primary reasons:
-
It is a Halogenated Organic Compound (HOC): The presence of a carbon-bromine bond defines it as an HOC. The EPA maintains a specific list of HOCs, and wastes containing these compounds above a concentration of 1,000 mg/kg are subject to stringent land disposal restrictions.[3][4]
-
Toxicity Characteristics: While this specific compound may not be individually listed, it belongs to the family of nitroanilines. Related compounds like Nitrobenzene and various chlorinated phenols are listed wastes, indicating the toxicological concern for this entire class of chemicals.[3][5] Therefore, it must be managed as hazardous waste to prevent environmental contamination and human exposure.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the safe disposal of this compound from the point of generation to final removal by a certified entity.
Directive: Immediately upon generation, segregate all waste containing this compound—including pure unused compound, reaction residues, and contaminated materials (e.g., weigh boats, contaminated gloves, silica gel)—into a designated hazardous waste container.
Causality: This initial step is the most critical in preventing accidental mixing of incompatible waste streams, which could lead to dangerous reactions. Furthermore, it prevents the cross-contamination of non-hazardous waste, which would unnecessarily increase the volume and cost of hazardous waste disposal.
Directive:
-
Select an appropriate container: Use a chemically resistant container (e.g., High-Density Polyethylene - HDPE, or glass for solids) with a secure, vapor-tight lid. The container must be in good condition, free of leaks or residues on the exterior.
-
Label the container immediately: Affix a proper hazardous waste label to the container before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date on which the first particle of waste was added (the "accumulation start date").
-
The name and contact information of the responsible researcher or lab.
-
Causality: Proper containerization prevents the release of the chemical into the environment through leaks or vapor emissions.[2] The detailed label is a regulatory requirement (OSHA and EPA) that ensures safe handling by all personnel, from the researcher to the waste technician, and provides critical information in case of an emergency.
Directive: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. The storage location should be a well-ventilated area, away from incompatible materials such as strong oxidizing agents or acids, and within a secondary containment bin to control any potential spills.[2][6][7]
Causality: Storing hazardous waste in a designated, controlled area minimizes the risk of accidental spills, exposure to untrained personnel, and reaction with incompatible chemicals. Secondary containment is a crucial safeguard, ensuring that even if the primary container fails, the hazardous material will be captured.
Directive:
-
Gross Decontamination: For "empty" containers (as defined by RCRA, meaning all pourable contents have been removed), triple rinse with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate from this process is now considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container for halogenated organic solvents.[8]
-
Final Cleaning: After the triple rinse, the container can be washed with soap and water for reuse or disposal as non-hazardous waste.
-
Equipment: Decontaminate glassware and equipment using the same triple-rinse procedure before returning to general use.
Causality: This procedure ensures that residual amounts of the toxic compound are not inadvertently released into the sewer system or solid waste stream.[9][10] The collection of the rinsate acknowledges that even trace amounts of the chemical render the solvent hazardous.
Directive: Arrange for the collection of the sealed, labeled hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company. Do not attempt to dispose of this chemical via standard trash or sewer drains.[11]
Causality: The final disposal of this compound requires specialized facilities. The preferred method is high-temperature incineration in a facility equipped with afterburners and scrubbers.[10] This technology is necessary to ensure the complete thermal destruction of the halogenated aromatic ring, breaking it down into less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen halides, which are then "scrubbed" from the exhaust stream. This is the most environmentally sound method for permanently eliminating the toxicity of the compound.[12]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.
Directive:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.[13]
-
Don PPE: Wear appropriate PPE, including a lab coat, nitrile gloves, safety goggles or a face shield, and, for large spills or powders, respiratory protection.[2][6]
-
Contain and Clean:
-
Decontaminate: Wash the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.[2]
-
Report: Report the incident to your institution's EHS department.
Causality: A structured spill response prevents acute exposure to the toxic substance and ensures that all contaminated materials are collected and disposed of as hazardous waste, preventing a wider environmental impact.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
By adhering to this comprehensive guide, laboratory professionals can manage this compound with the scientific diligence it requires, ensuring a safe research environment and fulfilling our collective responsibility for environmental protection.
References
- 1. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. uakron.edu [uakron.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. capotchem.cn [capotchem.cn]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. nj.gov [nj.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-4-fluoro-2-nitroaniline
Disclaimer: Information regarding the specific hazards of 5-Bromo-4-fluoro-2-nitroaniline is limited. This guide is based on data from structurally similar compounds and is intended to provide a robust framework for safe handling. A thorough risk assessment should be conducted before commencing any work.
Working with halogenated nitroanilines like this compound requires a profound respect for the potential hazards and a meticulous approach to safety. As a Senior Application Scientist, my priority is to equip you with the knowledge to not just follow safety protocols, but to understand the rationale behind them, ensuring a self-validating system of laboratory safety.
Understanding the Risks: A Proactive Stance on Safety
Therefore, a conservative approach to personal protective equipment (PPE) is not just recommended; it is essential.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for any manipulation of this compound, regardless of the scale.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption.[8][9] Gloves should be inspected before use and disposed of properly after handling the chemical.[8] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect the eyes from dust particles and splashes.[2][3][8][10] |
| Skin and Body Protection | A laboratory coat, fully buttoned. | To protect the skin and personal clothing from contamination.[9] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of dust or vapors.[1][2][8] |
Elevated Precautions for Specific Procedures
Certain laboratory operations increase the risk of exposure and necessitate an enhanced level of PPE.
Weighing and Transferring Solid Material:
-
Primary Risk: Inhalation of fine dust particles.
-
Enhanced PPE:
-
Respiratory Protection: A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used, especially if working outside of a fume hood or with larger quantities.[8]
-
Engineering Controls: Weighing should ideally be performed in a ventilated balance enclosure or a chemical fume hood.
-
Working with Solutions:
-
Primary Risk: Splashes and skin contact.
-
Enhanced PPE:
-
Hand Protection: Consider double-gloving for added protection during transfers and reactions.
-
Body Protection: A chemical-resistant apron over the lab coat provides an additional barrier.[11]
-
Heating or Reactions at Elevated Temperatures:
-
Primary Risk: Increased vapor pressure and potential for inhalation exposure.
-
Enhanced PPE:
-
Respiratory Protection: If not working in a closed system within a fume hood, a respirator with an organic vapor cartridge is advisable.
-
Engineering Controls: All heating of this compound must be conducted within a certified chemical fume hood.
-
Step-by-Step Guide to Donning and Doffing PPE
A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety glasses or goggles. If a face shield is needed, it goes on over the primary eye protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Unbutton and roll it inside out as you remove it, to contain any contaminants.
-
Respirator (if used): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[2][8]
Emergency Procedures and Decontamination
In the event of exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1][2][8] Remove contaminated clothing.[1]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1][2][8]
-
Inhalation: Move to fresh air immediately.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][8]
In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet for a structurally similar compound.[1][8]
Waste Disposal
All waste contaminated with this compound, including used PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2][8] Keep in suitable, closed containers for disposal.[8]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
By integrating these safety measures and understanding the principles behind them, you can handle this compound with the confidence that comes from being well-prepared and protected.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. westliberty.edu [westliberty.edu]
- 7. nj.gov [nj.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. echemi.com [echemi.com]
- 11. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
